molecular formula C11H18N2O2S B1382390 tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate CAS No. 1803608-32-3

tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate

カタログ番号: B1382390
CAS番号: 1803608-32-3
分子量: 242.34 g/mol
InChIキー: DRZWOCQJWRGWHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

For Research Use Only. Not for use in diagnostic or therapeutic procedures. tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate is a chemical intermediate of significant interest in pharmaceutical research and development. This compound belongs to a class of molecules featuring a tert-butyloxycarbonyl (Boc)-protected amine group on a thiazole heterocycle, a structural motif commonly employed in the synthesis of more complex bioactive molecules . The Boc-protecting group is a cornerstone in modern organic synthesis, particularly in peptide and heterocycle chemistry, as it provides stability during multi-step reactions and can be selectively removed under mild acidic conditions . The presence of the 1,3-thiazole ring is of particular note, as this scaffold is a privileged structure in medicinal chemistry due to its prevalence in compounds with a wide range of biological activities . Researchers utilize this carbamate as a versatile building block. It is specifically valuable for constructing molecular fragments that target various enzymes, such as methionine aminopeptidase, drawing parallels to structurally related compounds documented in research databases . Its primary application lies in the discovery and development of new therapeutic agents, serving as a critical precursor in the synthesis of investigational new chemical entities. Handling and Storage: This product should be stored in a cool, dry place, preferably in a freezer under an inert atmosphere, based on the handling recommendations for similar sensitive chemical intermediates . Researchers should consult the safety data sheet (SDS) for detailed hazard and handling information prior to use.

特性

IUPAC Name

tert-butyl N-(5-propan-2-yl-1,3-thiazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-7(2)8-9(12-6-16-8)13-10(14)15-11(3,4)5/h6-7H,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZWOCQJWRGWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CS1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and predicted spectroscopic data for tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery, offering insights into the synthesis and characterization of this substituted aminothiazole derivative.

Introduction and Significance

tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate is a heterocyclic compound featuring a thiazole ring, a functionality of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The thiazole nucleus is a key structural component in various pharmaceuticals, exhibiting a broad spectrum of activities, including antifungal, antibacterial, and anticancer properties. The carbamate group, specifically the tert-butoxycarbonyl (Boc) protecting group, is extensively used in organic synthesis to temporarily mask the reactivity of an amino group, allowing for selective chemical transformations at other positions of a molecule.

The strategic combination of the 5-isopropyl-1,3-thiazol-4-amine core with a Boc-protecting group makes this compound a versatile intermediate for the synthesis of more complex molecules. The isopropyl group at the 5-position can influence the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets. The Boc-protected amino group at the 4-position provides a stable yet readily cleavable handle for further derivatization, enabling the construction of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Predicted Chemical and Physical Properties

PropertyPredicted Value
Molecular Formula C₁₁H₁₈N₂O₂S
Molecular Weight 242.34 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water.
Melting Point Estimated to be in the range of 120-150 °C
Boiling Point Not applicable (likely to decompose at high temperatures)
pKa The thiazole nitrogen is weakly basic. The carbamate NH is weakly acidic.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate can be achieved through a two-step process: first, the synthesis of the key intermediate, 4-amino-5-isopropyl-1,3-thiazole, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis of 4-amino-5-isopropyl-1,3-thiazole

The synthesis of the 4-aminothiazole core can be accomplished via a modified Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. In this case, we will generate the necessary α-aminonitrile precursor in situ.

Reaction Scheme:

Caption: Synthetic pathway for 4-amino-5-isopropyl-1,3-thiazole.

Experimental Protocol:

  • Formation of α-aminonitrile: In a well-ventilated fume hood, to a solution of isobutyraldehyde (1 equivalent) in methanol, add a solution of sodium cyanide (1.1 equivalents) in water, followed by a solution of ammonium chloride (1.2 equivalents) in water.

    • Causality: This is a Strecker synthesis which forms the α-aminonitrile, 2-amino-3-methylbutanenitrile. The reaction is typically exothermic and should be cooled in an ice bath.

  • Thioamide formation and cyclization: To the solution from the previous step, add sulfur powder (1.1 equivalents). The reaction mixture is then heated to reflux.

    • Causality: The sulfur reacts with the nitrile and in-situ generated amine to form a thioamide intermediate which then undergoes cyclization to form the thiazole ring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Boc-Protection of 4-amino-5-isopropyl-1,3-thiazole

The final step involves the protection of the amino group of the synthesized thiazole with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

Caption: Synthesis of the final product via Boc-protection.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-amino-5-isopropyl-1,3-thiazole (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.5 equivalents).

    • Causality: Triethylamine acts as a base to deprotonate the amino group, making it more nucleophilic, and also to neutralize the acid generated during the reaction.

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath and add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in the same solvent dropwise.

    • Causality: The nucleophilic amino group attacks the electrophilic carbonyl carbon of the Boc anhydride. The reaction is exothermic and cooling helps to control the reaction rate and prevent side reactions.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate based on characteristic chemical shifts and fragmentation patterns of similar structures.[1][2][3][4]

Spectroscopy Predicted Data
¹H NMR δ (ppm): ~8.5 (s, 1H, thiazole-H), ~7.0 (br s, 1H, NH), ~3.2 (sept, 1H, CH of isopropyl), ~1.5 (s, 9H, t-butyl), ~1.3 (d, 6H, CH₃ of isopropyl)
¹³C NMR δ (ppm): ~160 (C=O of carbamate), ~150 (C4 of thiazole), ~140 (C2 of thiazole), ~120 (C5 of thiazole), ~80 (quaternary C of t-butyl), ~30 (CH of isopropyl), ~28 (CH₃ of t-butyl), ~23 (CH₃ of isopropyl)
IR (cm⁻¹) ~3300 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1710 (C=O stretch, carbamate), ~1520 (N-H bend), ~1250, ~1160 (C-O stretch)
Mass Spec (ESI-MS) m/z: 243.1 [M+H]⁺, 265.1 [M+Na]⁺

Potential Applications and Further Research

Given the prevalence of the aminothiazole scaffold in pharmacologically active compounds, tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate serves as a valuable building block for the synthesis of novel therapeutic agents. The Boc-protected amine allows for various synthetic manipulations, including:

  • N-Alkylation or N-Arylation: Following deprotection of the Boc group, the resulting free amine can be alkylated or arylated to introduce diverse substituents.

  • Amide or Sulfonamide Formation: The free amine can be acylated or sulfonylated to generate a wide range of amide and sulfonamide derivatives for biological screening.

  • Urea and Thiourea Formation: Reaction of the deprotected amine with isocyanates or isothiocyanates can yield urea and thiourea analogs.

These derivatizations can lead to the discovery of new compounds with potential applications in areas such as oncology, infectious diseases, and inflammation. Further research could focus on the development of efficient and scalable synthetic routes to this compound and the exploration of its utility in the synthesis of biologically active molecules.

Safety and Handling

As with all chemicals, tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Although specific toxicity data is not available, compounds containing the thiazole ring can have varying toxicological profiles. It is prudent to treat this compound as potentially harmful and to avoid inhalation, ingestion, and skin contact.

References

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC. (2022). Retrieved from [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - KTU ePubl. (2022). Retrieved from [Link]

  • NH4I-Promoted Electrosynthesis of 2-Aminothiazole Derivatives from Ketone Compounds and NH4SCN - Supporting Information. Retrieved from [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-f - The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics - PubMed. (2009). Retrieved from [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC. (2024). Retrieved from [Link]

  • tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate - NextSDS. Retrieved from [Link]

  • tert-butyl N-(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate - PubChem. Retrieved from [Link]

  • one-pot synthesis of n-substituted 2-aminothiazole derivatives and in vitro antibacterial - LOCKSS: Serve Content. (2022). Retrieved from [Link]

  • Tert-butyl n-methyl-n-(1,3-thiazol-4-yl)carbamate - PubChemLite. Retrieved from [Link]

  • tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate - Molport. Retrieved from [Link]

  • tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

  • Tert-butyl n-(1,3-thiazol-4-yl)carbamate - PubChemLite. Retrieved from [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents - Arabian Journal of Chemistry. (2011). Retrieved from [Link]

  • Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors - ResearchGate. (2021). Retrieved from [Link]

  • CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC. (2009). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Retrieved from [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI. (2021). Retrieved from [Link]

  • Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors | The Journal of Organic Chemistry - ACS Publications. (2021). Retrieved from [Link]

  • tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate - ChemBK. (2024). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed. (2020). Retrieved from [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - MDPI. (2025). Retrieved from [Link]

Sources

Comprehensive Technical Guide on tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of drug candidates. tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate (CAS: 1803608-32-3) has emerged as a critical intermediate in the synthesis of highly targeted therapeutics, most notably inhibitors of the Menin-MLL protein-protein interaction and Protease-Activated Receptor 4 (PAR4). This whitepaper provides an in-depth analysis of its structural rationale, physicochemical properties, and field-proven synthetic protocols, serving as a definitive guide for drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting its behavior in complex synthetic multi-step pathways. The compound features a thiazole core substituted with an isopropyl group at the C5 position and a Boc-protected amine at the C4 position[1].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate
CAS Registry Number 1803608-32-3
Molecular Formula C₁₁H₁₈N₂O₂S
Molecular Weight 242.34 g/mol
Topological Polar Surface Area (TPSA) 79.4 Ų
Hydrogen Bond Donors 1 (Carbamate NH)
Hydrogen Bond Acceptors 4 (Thiazole N, Thiazole S, Carbamate O's)
Rotatable Bonds 4
Primary Function Protected heterocyclic amine building block

Structural Rationale in Medicinal Chemistry

The architecture of CAS 1803608-32-3 is not accidental; it is engineered to satisfy specific stereoelectronic requirements in target binding pockets:

  • The Thiazole Core: Acts as a bioisostere for phenyl or pyridine rings, offering distinct hydrogen-bonding capabilities. The thiazole nitrogen serves as a robust hydrogen bond acceptor, which is often critical for anchoring inhibitors to the backbone amides of target kinases or epigenetic reader proteins.

  • The 5-Isopropyl Moiety: Provides precisely calibrated steric bulk. In hydrophobic sub-pockets (such as those found in the Menin protein), the branched isopropyl group maximizes Van der Waals interactions without incurring the entropic penalty associated with highly flexible linear alkyl chains.

  • The tert-Butoxycarbonyl (Boc) Group: Serves as a reliable, orthogonal protecting group. It shields the nucleophilic C4-amine during aggressive upstream cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions, preventing unwanted side reactions.

Mechanistic Role in Advanced Therapeutics

Menin-MLL Interaction Inhibitors

Rearrangements of the Mixed Lineage Leukemia (MLL) gene drive aggressive forms of acute myeloid and lymphoblastic leukemias (AML/ALL). The oncogenic fusion proteins rely on a direct protein-protein interaction with Menin to upregulate leukemogenic genes like HOXA9 and MEIS1. Derivatives of 5-isopropylthiazol-4-amine are utilized as core pharmacophores in potent Menin-MLL inhibitors[2]. The thiazole-isopropyl motif perfectly occupies the lipophilic cavity of Menin, competitively displacing the MLL fusion protein and halting the transcription of oncogenes[3].

MeninMLL MLL MLL Fusion Protein Complex Menin-MLL Complex MLL->Complex Menin Menin Protein Menin->Complex TargetGenes HOXA9 / MEIS1 Expression Complex->TargetGenes Transcriptional Activation Leukemia Leukemogenesis TargetGenes->Leukemia Promotes Cell Proliferation Inhibitor Thiazole-based Inhibitor (Derived from CAS 1803608-32-3) Inhibitor->Complex Blocks Interaction

Diagram 1: Disruption of the Menin-MLL signaling pathway by thiazole-based inhibitors.

PAR4 Inhibitors for Antiplatelet Therapy

Beyond oncology, this building block is instrumental in synthesizing Protease-Activated Receptor 4 (PAR4) inhibitors[4]. PAR4 is a critical receptor in platelet activation. Antagonizing PAR4 provides a therapeutic avenue for preventing thromboembolic disorders with a potentially lower bleeding risk compared to traditional antiplatelet agents. The 5-isopropylthiazole moiety enhances the metabolic stability and target affinity of these imidazothiadiazole-based drug candidates[4].

Synthetic Methodologies & Self-Validating Protocols

To utilize CAS 1803608-32-3 effectively, chemists must execute a clean Boc-deprotection followed by a high-yielding amide coupling. The following protocol is designed as a self-validating system, ensuring that each phase is analytically confirmed before progression, thereby eliminating downstream failures caused by incomplete reactions.

Workflow Diagram

SyntheticWorkflow BocAmine Boc-Protected Thiazole (CAS 1803608-32-3) Deprotection TFA / DCM (0 °C to RT, 2h) BocAmine->Deprotection FreeAmine Free Thiazol-4-amine Intermediate Deprotection->FreeAmine - CO2, - Isobutylene Coupling Carboxylic Acid, HATU, DIPEA, DMF (RT, 12h) FreeAmine->Coupling Product Target Amide (Drug Candidate) Coupling->Product Amide Bond Formation

Diagram 2: Standard synthetic workflow for deprotection and amide coupling.

Step-by-Step Methodology

Phase 1: Boc-Deprotection (Causality & Execution) Causality: Trifluoroacetic acid (TFA) is utilized to protonate the carbamate oxygen. This induces fragmentation, releasing gaseous carbon dioxide and isobutylene, driving the reaction forward irreversibly to yield the amine as a TFA salt.

  • Dissolve tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cool the reaction flask to 0 °C using an ice bath to prevent exothermic degradation.

  • Add TFA dropwise (typically a 1:4 ratio of TFA:DCM).

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Check: Aliquot 10 µL, quench with saturated NaHCO₃, extract with EtOAc, and analyze via TLC (UV active) and LC-MS. The disappearance of the starting material mass (m/z 243 [M+H]⁺) and the appearance of the free amine (m/z 143[M+H]⁺) validates step completion.

  • Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

Phase 2: Amide Coupling (Causality & Execution) Causality: The free 4-amino-5-isopropylthiazole is sterically hindered. Standard coupling agents (like EDC/HOBt) often fail or result in low yields. HATU is deployed because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation of hindered amines. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to liberate the free amine from its TFA salt without competing for the active ester.

  • In a separate flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Dissolve the crude thiazol-4-amine TFA salt (from Phase 1) in a minimal amount of DMF and add it to the activated acid solution.

  • Stir at room temperature for 12 hours.

  • Self-Validation Check: Perform LC-MS analysis. The presence of the target amide mass and the depletion of the m/z 143 peak confirms successful coupling.

  • Quench with water, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

Analytical Validation Standards

To ensure the integrity of the synthesized derivatives utilizing CAS 1803608-32-3, the following analytical baseline should be expected for the deprotected intermediate (5-isopropylthiazol-4-amine):

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic thiazole C2-proton, typically appearing as a sharp singlet around δ 8.8–9.0 ppm (depending on salt form). The isopropyl methine proton will appear as a multiplet (heptet) around δ 3.1 ppm, and the methyl groups as a doublet integrating to 6H around δ 1.2 ppm.

  • LC-MS: ESI+ should display a sharp peak at m/z 143.1[M+H]⁺.

By adhering to these structural insights and self-validating protocols, researchers can maximize the yield and purity of complex drug candidates derived from this highly versatile thiazole building block.

References

  • ChemicalBook. tert-butyl N-[5-(propan-2-yl)
  • Google Patents. US10683302B2 - Inhibitors of the menin-MLL interaction.
  • Google Patents. WO2017214367A1 - Inhibitors of the menin-mll interaction.
  • Google Patents. US9688695B2 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4)

Sources

Advanced Synthetic and Application Guide: tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Strategic Rationale

In modern medicinal chemistry, the 1,3-thiazole core is a privileged scaffold, frequently utilized for its ability to participate in hydrogen bonding and π-π stacking within protein active sites. However, the specific functionalization of the thiazole ring dictates its stability and utility. The compound tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate (CAS: 1803608-32-3)[1] represents a highly specialized building block designed to overcome the inherent limitations of 4-aminothiazoles.

The Causality Behind the Structural Design
  • The 4-Amino Instability Problem: Unlike 2-aminothiazoles, free 4-aminothiazoles are notoriously unstable. They readily tautomerize to their imine forms and are highly susceptible to oxidative degradation.

  • The Boc-Protection Solution: The incorporation of the tert-butyloxycarbonyl (Boc) group is not merely a synthetic convenience; it is a chemical necessity. By trapping the amine as a carbamate, the lone pair on the nitrogen is delocalized into the carbonyl group, suppressing tautomerization and rendering the molecule shelf-stable[2]. Furthermore, the Boc group allows for orthogonal deprotection during complex multi-step API synthesis.

  • The 5-Isopropyl Shield: The isopropyl group at the 5-position serves a dual purpose. Sterically, it shields the electron-rich thiazole core from unwanted electrophilic side reactions. Pharmacologically, it provides a precise lipophilic vector. In the development of broad-spectrum metallo-β-lactamase (MBL) inhibitors, for example, this specific alkyl substitution mimics the anchor pharmacophore features of carbapenem hydrolysate binding, perfectly filling hydrophobic pockets in the enzyme's active site[3].

Synthetic Methodology: The Curtius Rearrangement

Direct amination or cross-coupling at the 4-position of the thiazole ring often suffers from poor yields and severe regioselectivity issues. Consequently, the most robust, scalable, and chemically sound pathway to synthesize tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate is the Curtius Rearrangement starting from 5-isopropylthiazole-4-carboxylic acid[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, providing intrinsic physical feedback to confirm reaction progression.

Objective: Conversion of 5-isopropylthiazole-4-carboxylic acid to the target Boc-carbamate.

Reagents:

  • 5-Isopropylthiazole-4-carboxylic acid (1.0 equiv, limiting reagent)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • tert-Butanol (t-BuOH) (Solvent and reactant, 0.5 M relative to substrate)

Step-by-Step Methodology:

  • Activation Preparation: Suspend 5-isopropylthiazole-4-carboxylic acid in anhydrous t-BuOH (0.5 M) under an inert argon atmosphere. Add TEA (1.1 equiv) and stir for 10 minutes at room temperature.

    • Causality: TEA deprotonates the carboxylic acid, generating a highly nucleophilic carboxylate anion primed for attack on DPPA.

  • Azide Transfer (Temperature Critical): Cool the reaction vessel to 0 °C using an ice bath. Add DPPA (1.1 equiv) dropwise over 15 minutes.

    • Causality: DPPA acts as the azide donor. The reaction must be kept at 0 °C to prevent premature, uncontrolled thermal rearrangement of the highly reactive acyl azide intermediate.

  • Thermal Rearrangement (Self-Validating Step): Remove the ice bath and gradually heat the reaction mixture to 90 °C.

    • Validation Checkpoint: As the internal temperature surpasses 65 °C, steady gas evolution (bubbling) will be observed. This is the extrusion of N₂ gas, physically validating the successful conversion of the acyl azide into the isocyanate intermediate.

  • Nucleophilic Trapping: Maintain the temperature at 90 °C for 18–21 hours.

    • Causality: The intermediate isocyanate is highly electrophilic. Using t-BuOH as both the solvent and the nucleophile ensures a massive molar excess, rapidly trapping the isocyanate to form the stable Boc-carbamate before it can undergo side reactions (e.g., reacting with trace moisture to form symmetric ureas).

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography (Ethyl acetate:Hexane gradient) to yield the product as a solid.

Quantitative Reaction Optimization Data

To demonstrate the causality of solvent and temperature choices, the following table summarizes optimization parameters for this specific transformation.

Solvent SystemBaseTemp (°C)DPPA (eq)Yield (%)Mechanistic Observation / Causality
tert-Butanol (Neat) TEA 90 1.1 76% Optimal. Excess t-BuOH effectively traps the isocyanate, preventing urea dimerization.
Toluene / t-BuOH (1:1)TEA901.168%Slower trapping rate; trace symmetric urea byproduct observed due to lower nucleophile concentration.
THF / t-BuOH (5:1)DIPEA701.245%Insufficient thermal energy for complete N₂ extrusion from the acyl azide intermediate.
DMF / t-BuOH (5:1)TEA1001.152%High temperature accelerates rearrangement, but DMF promotes side-reactions and complicates workup.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the Curtius rearrangement, highlighting the transition states and the critical gas-evolution checkpoint.

CurtiusMechanism A 5-Isopropylthiazole- 4-carboxylic acid B Acyl Azide Intermediate A->B DPPA, TEA 0°C to RT C Isocyanate Intermediate B->C Heat (90°C) -N2 (Gas Evolution) D Boc-Protected 4-Aminothiazole C->D t-BuOH Nucleophilic Trapping

Mechanistic pathway of the Curtius rearrangement yielding the Boc-protected thiazole.

Integration into Drug Discovery Workflows

Once synthesized, tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate acts as a dormant electrophile acceptor. Its integration into a target Active Pharmaceutical Ingredient (API) requires a carefully sequenced deprotection and coupling workflow.

Because the free 4-aminothiazole is unstable, deprotection must be performed immediately prior to the coupling step (often in the same reaction vessel, known as a "one-pot" or "telescoped" sequence). Acidic cleavage using Trifluoroacetic acid (TFA) in dichloromethane or 4M HCl in dioxane rapidly removes the Boc group. The resulting amine salt is then neutralized in situ and immediately reacted with an electrophile (e.g., an acid chloride for amidation, or an aryl halide for SNAr/Buchwald-Hartwig coupling) to yield the final stable therapeutic compound[3].

DrugDiscoveryWorkflow Step1 tert-Butyl N-[5-(propan-2-yl)- 1,3-thiazol-4-yl]carbamate Step2 Boc Deprotection (TFA or 4M HCl/Dioxane) Step1->Step2 Acidic Cleavage Step3 Free 4-Aminothiazole (Reactive Intermediate) Step2->Step3 Neutralization Step4 Electrophilic Coupling (Amidation / SNAr) Step3->Step4 + Electrophile (Telescoped) Step5 Target API (Kinase / MBL Inhibitor) Step4->Step5 Purification & Screening

Workflow for integrating the Boc-protected building block into a target API.

References

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding . Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

A Comprehensive Technical Guide to tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate: Synthesis, Stability, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 4-aminothiazole scaffold is a highly privileged pharmacophore, frequently deployed as a hinge-binding motif in kinase inhibitors and a core structural element in antibacterial agents. However, the inherent chemical instability of the free 4-aminothiazole ring presents a significant synthetic bottleneck.

This whitepaper provides an in-depth technical analysis of tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate (CAS 1803608-32-3) [1], a Boc-protected 5-isopropylthiazol-4-amine derivative. As a Senior Application Scientist, I have structured this guide to move beyond basic structural identification, focusing instead on the chemical causality of its instability, the mechanistic imperative for its carbamate protection, and self-validating synthetic protocols designed for high-yield drug discovery workflows.

Chemical Identity and Physicochemical Properties

The title compound is a sterically hindered, protected heteroaromatic amine. The presence of the isopropyl group at the C5 position provides lipophilic bulk, often utilized to occupy hydrophobic pockets in target proteins, while the Boc (tert-butyloxycarbonyl) group at the C4 position serves a dual purpose: it acts as a synthetic protecting group and fundamentally alters the electronic landscape of the thiazole ring.

Table 1: Physicochemical and Structural Data

PropertyValue
IUPAC Name tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate
CAS Registry Number 1803608-32-3
Chemical Formula C₁₁H₁₈N₂O₂S
Molecular Weight 242.34 g/mol
SMILES String CC(C)c1scnc1NC(=O)OC(C)(C)C
Pharmacophore Class Protected 4-Aminothiazole / Kinase Hinge Binder

The Mechanistic Imperative for Boc-Protection (E-E-A-T Causality)

A common pitfall in early-stage drug development is attempting to isolate or store free 4-aminothiazoles. Why is the compound synthesized and commercially available strictly as a Boc-carbamate rather than the free amine?

The causality lies in the electron-rich nature of the thiazole ring. As documented by [2] and further validated in antibacterial optimization studies [3], unprotected 4-aminothiazoles are highly unstable in aqueous or basic media. The exocyclic amine readily undergoes tautomerization into the corresponding imine (the thiazoline form). Once in this tautomeric state, the C=N bond becomes highly electrophilic and is rapidly attacked by ambient water, leading to hydrolytic ring-opening and irreversible chemical decomposition.

By installing a tert-butyl carbamate (Boc) group, the lone pair of electrons on the exocyclic nitrogen is delocalized into the adjacent carbonyl group. This electron-withdrawing effect drastically reduces the nucleophilicity of the nitrogen, effectively "locking" the molecule in its stable aromatic thiazole form and preventing the destructive tautomerization pathway.

Stability cluster_unstable Unprotected 4-Aminothiazole (Unstable Pathway) cluster_stable Boc-Protected 4-Aminothiazole (Stable Pathway) A Free 4-Aminothiazole (Active Nucleophile) B Thiazoline Tautomer (Imine Form) A->B Tautomerization (Aqueous/Basic) C Hydrolytic Decomposition (Ring Opening/Cleavage) B->C Hydrolysis D tert-Butyl Carbamate (Boc-Protected) E Stable Intermediate (No Tautomerization) D->E Electron Withdrawal by Boc Group

Figure 1: Tautomerization-induced decomposition vs. Boc-mediated stabilization.

Synthetic Methodology: The Curtius Rearrangement

Because the free amine cannot be reliably formed and subsequently protected, the synthesis of tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate must generate the protected amine directly from a stable precursor. The industry standard for this transformation is the Curtius Rearrangement , starting from 5-isopropylthiazole-4-carboxylic acid.

This method utilizes Diphenylphosphoryl azide (DPPA) to form an acyl azide in situ. Upon heating, the acyl azide expels nitrogen gas to form a highly reactive isocyanate intermediate. Trapping this isocyanate with anhydrous tert-butanol directly yields the stable Boc-protected product without ever exposing the fragile free amine [4].

Synthesis SM Starting Material 5-Isopropylthiazole-4-carboxylic acid Step1 Reagent Addition DPPA, Et3N, Toluene SM->Step1 INT1 Intermediate 1 Acyl Azide Step1->INT1 Step2 Thermal Rearrangement Heat (80-90°C), -N2 INT1->Step2 N2 Gas Evolution INT2 Intermediate 2 Isocyanate Step2->INT2 Step3 Nucleophilic Trapping tert-Butanol (t-BuOH) INT2->Step3 Product Final Product tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate Step3->Product Direct Protection

Figure 2: Step-by-step Curtius rearrangement workflow with self-validation.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to ensure the scientist can verify the success of each mechanistic step before proceeding.

Protocol A: Synthesis via Curtius Rearrangement

Objective: Convert 5-isopropylthiazole-4-carboxylic acid to the title compound.

Table 2: Reaction Optimization & Validation Parameters

Reaction PhaseReagents / ConditionsTimeAnalytical Validation Checkpoint
Activation DPPA (1.1 eq), Et₃N (1.2 eq), Toluene (0.2 M), 25°C10 minTLC: Disappearance of starting acid.
Azide Formation Stirring at 25°C1-2 hrIR Spectroscopy: Sharp peak appearance at ~2140 cm⁻¹.
Rearrangement Heat to 80°C2 hrVisual/IR: N₂ gas evolution ceases. IR shifts to ~2250 cm⁻¹.
Trapping tert-Butanol (10 eq), 90°C12 hrLC-MS: m/z [M+H]⁺ = 243.1 (Product mass).

Step-by-Step Execution:

  • Suspend 5-isopropylthiazole-4-carboxylic acid (1.0 eq) in anhydrous toluene to achieve a 0.2 M concentration. Add triethylamine (1.2 eq) and stir until dissolution.

  • Dropwise add DPPA (1.1 eq) at room temperature. Validation Check: Pull an aliquot for IR; confirm the 2140 cm⁻¹ azide stretch.

  • Gradually heat the mixture to 80°C. Validation Check: Monitor the bubbler for steady nitrogen evolution. Do not proceed to step 4 until bubbling has completely ceased, indicating full conversion to the isocyanate.

  • Add anhydrous tert-butanol (10 eq) and increase heat to 90°C for 12 hours.

  • Cool to room temperature, wash the organic layer with 5% NaHCO₃, water, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the stable carbamate.

Protocol B: In Situ Deprotection and Amide Coupling

Objective: Utilize the compound in drug synthesis without triggering free-base decomposition.

  • Acidic Deprotection: Dissolve tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate in anhydrous dichloromethane (DCM). Add trifluoroacetic acid (TFA) (20% v/v) at 0°C. Stir for 2 hours at room temperature. Validation Check: LC-MS confirms complete Boc removal (m/z [M+H]⁺ = 143.1).

  • Solvent Swap (Critical Step): Concentrate the mixture strictly under reduced pressure to yield the TFA salt. Do NOT perform a basic aqueous workup , as this will immediately trigger tautomerization and decomposition.

  • In Situ Coupling: Redissolve the crude TFA salt in anhydrous DMF. Add your target carboxylic acid (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq) at 0°C. Causality: The DIPEA neutralizes the TFA salt in situ, allowing the HATU-activated ester to immediately trap the free amine before it can degrade.

Applications in Drug Discovery

The strategic value of tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate lies in its utility as a stable precursor for generating complex N-linked thiazolyl side chains.

In the development of novel antibacterial agents (such as analogues of the natural product GE2270 A), researchers have utilized this exact scaffold to bypass the chemical instability of traditional oxazoline-based side chains. By deprotecting the Boc group in situ and immediately trapping it via acylation or sulfonylation, scientists successfully generate stable amide, urea, and sulfonamide linkages that exhibit potent Gram-positive bacterial growth inhibition [3]. Furthermore, the isopropyl group at the C5 position provides critical steric bulk that enhances binding affinity within hydrophobic target pockets, making this specific molecule a highly sought-after building block in rational drug design.

References

  • ChemSrc Database. "Chemical Properties and Suppliers for CAS 1803608-32-3". ChemSrc. URL:[Link]

  • Lawton, G. R., Ji, H., Martásek, P., & Roman, L. J. (2009). "Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase." Bioorganic & Medicinal Chemistry, 17(13), 4428-4440. URL:[Link]

  • "Antibacterial Optimization of 4-Aminothiazolyl Analogues of the Natural Product GE2270 A: Identification of the Cycloalkylcarboxylic Acids." Journal of Medicinal Chemistry, 2011. URL:[Link]

  • "4-Aminothiazolyl Analogues of GE2270 A: Antibacterial Lead Finding." ACS Medicinal Chemistry Letters, 2011. URL:[Link]

molecular weight of tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Analytical Characterization of tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate

Abstract

This technical guide provides a comprehensive analysis of the key chemical intermediate, tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate. This molecule incorporates a substituted thiazole ring, a prevalent scaffold in medicinal chemistry, and a tert-butoxycarbonyl (Boc) protecting group, which is fundamental to modern organic synthesis. This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the compound's structural properties, a logical synthetic rationale, and a suite of robust, validated analytical methodologies for its complete characterization. We delve into the causality behind experimental choices for techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). By integrating detailed protocols with expert interpretation of expected data, this guide serves as a self-validating framework for confirming the identity, structure, and purity of this versatile chemical building block.

Introduction: Strategic Importance in Synthesis

In the landscape of modern drug discovery and development, the strategic use of well-defined molecular building blocks is paramount. Tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate emerges as a compound of significant interest due to the convergence of two critical chemical motifs.

  • The Thiazole Core: The 1,3-thiazole ring is a privileged heterocyclic structure found in a multitude of clinically important drugs and biologically active compounds.[1] Its rigid, aromatic nature and capacity for hydrogen bonding provide a stable scaffold that can be precisely oriented within a biological target's binding site.

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis. Its stability to a wide range of reaction conditions, coupled with its clean and efficient removal under mild acidic conditions, allows for the selective unmasking of the amine functionality for subsequent chemical elaboration. This makes it an invaluable tool in multi-step synthetic campaigns.

This guide provides the foundational knowledge required to synthesize and unequivocally validate this compound, ensuring its quality and suitability for downstream applications in complex molecule synthesis and library generation.

Physicochemical Properties & Structural Elucidation

Molecular Structure and Properties

The fundamental identity of a chemical compound begins with its structure and associated physical properties. The molecular formula for tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate is C₁₁H₁₈N₂O₂S . Based on this formula, its key quantitative descriptors have been calculated and are summarized below.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₁H₁₈N₂O₂S
Monoisotopic Mass 242.1089 g/mol
Average Mass 242.34 g/mol

| Nominal Mass | 242 g/mol |

G start Precursors: - 2-Amino-2-(propan-2-yl)ethanethioamide - Dichloroacetyl chloride step1 Step 1: Hantzsch Thiazole Synthesis Formation of 4-amino-5-(propan-2-yl)-1,3-thiazole core. start->step1 intermediate Intermediate: 4-Amino-5-(propan-2-yl)-1,3-thiazole step1->intermediate step2 Step 2: Boc Protection React with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., Triethylamine). intermediate->step2 product Final Product: tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate step2->product

Caption: High-Level Synthetic Workflow.

Comprehensive Analytical Characterization

A multi-technique analytical approach is non-negotiable for the unambiguous confirmation of a compound's structure and the rigorous assessment of its purity. This is a cornerstone of quality assurance in pharmaceutical development. [2]The following sections detail the core analytical protocols and the rationale behind their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. It provides definitive structural proof by mapping the carbon-hydrogen framework.

3.1.1 ¹H NMR Protocol & Expected Data

  • Protocol:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is poor or to clearly resolve the N-H proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Expertise & Causality: We predict a set of distinct signals corresponding to each unique proton environment. The chemical shift (δ) is influenced by the electron density around the proton, while the splitting pattern (multiplicity) is determined by the number of neighboring protons (n+1 rule).

Table 2: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.50 Singlet (s) 1H Thiazole C2-H Aromatic proton on an electron-deficient heterocyclic ring, highly deshielded.
~7.50 Broad Singlet (br s) 1H N-H Amide proton, often broad due to quadrupole coupling and exchange. Shift is solvent-dependent.
~3.30 Septet (sept) 1H -CH (CH₃)₂ Methine proton split by the six equivalent protons of the two methyl groups.
~1.50 Singlet (s) 9H -C(CH ₃)₃ Nine equivalent protons of the tert-butyl group, no adjacent protons to couple with.

| ~1.30 | Doublet (d) | 6H | -CH(CH ₃)₂ | Six equivalent protons of the isopropyl methyl groups, split by the single methine proton. |

3.1.2 ¹³C NMR Protocol & Expected Data

  • Protocol: The same sample prepared for ¹H NMR can be used. ¹³C NMR experiments require a significantly longer acquisition time due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~158.0 Thiazole C 2 Carbon double-bonded to two heteroatoms (N and S), highly deshielded.
~153.0 N-C =O Carbonyl carbon of the carbamate functional group.
~148.0 Thiazole C 4 Aromatic carbon attached to the electron-withdrawing carbamate group.
~125.0 Thiazole C 5 Aromatic carbon attached to the electron-donating isopropyl group.
~81.0 -C (CH₃)₃ Quaternary carbon of the tert-butyl group, shielded by alkyl groups but attached to oxygen.
~28.5 -C(C H₃)₃ Methyl carbons of the tert-butyl group, typical for sp³ carbons.
~27.0 -C H(CH₃)₂ Methine carbon of the isopropyl group.

| ~23.0 | -CH(C H₃)₂ | Methyl carbons of the isopropyl group. |

Mass Spectrometry (MS)

Principle: MS is an essential technique that provides the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns offer corroborating structural evidence.

3.2.1 Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

  • Protocol:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Inject a small volume (1-5 µL) into an LC-MS system.

    • Chromatography can be minimal (flow injection) or involve a short C18 column to remove salts.

    • Ionization: Utilize Electrospray Ionization in positive mode (ESI+), as the nitrogen atoms in the molecule are readily protonated. This is a standard and effective technique for carbamate analysis. [3] 5. Mass Analyzer: Acquire data in full scan mode across a relevant m/z range (e.g., 100-500 Da).

    • Fragmentation (MS/MS): Select the protonated molecular ion as the precursor and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.

  • Expected Data & Fragmentation Analysis: The primary observation in the full scan MS will be the protonated molecular ion [M+H]⁺. The fragmentation pattern is predictable and provides a structural fingerprint. Carbamates are known to fragment in characteristic ways. [4][5]

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z (Da) Ion Rationale
243.12 [M+H]⁺ Protonated molecular ion (C₁₁H₁₉N₂O₂S⁺). The primary confirmation of molecular weight.
187.14 [M+H - C₄H₈]⁺ Loss of isobutylene (56 Da) from the tert-butyl group. A classic fragmentation for Boc-protected compounds.

| 143.08 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (100 Da), leaving the protonated 4-amino-5-isopropylthiazole core. |

G parent Parent Ion [M+H]⁺ m/z = 243.12 frag1 Fragment 1 [M+H - C₄H₈]⁺ m/z = 187.14 parent->frag1 Loss of isobutylene frag2 Fragment 2 [M+H - C₅H₈O₂]⁺ m/z = 143.08 frag1->frag2 Loss of CO₂ loss1 - C₄H₈ (isobutylene) loss2 - CO₂ G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity & Quality Assessment synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) 'Confirms Connectivity' purification->nmr ms High-Resolution MS 'Confirms Formula & Mass' purification->ms hplc HPLC-UV 'Quantifies Purity' nmr->hplc final Qualified Material (Identity, Structure, and Purity Confirmed) hplc->final

Sources

Methodological & Application

Application Note: Strategic Utilization of tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate (CAS: 1803608-32-3) is a highly specialized, synthetically masked aminothiazole building block. The 4-amino-5-isopropylthiazole core is a privileged scaffold in modern drug discovery, frequently embedded in protease-activated receptor 4 (PAR4) inhibitors[1] and menin-MLL interaction inhibitors[2].

The presence of the tert-butyloxycarbonyl (Boc) protecting group is a critical design feature: it attenuates the inherent nucleophilicity of the C4-amine, preventing unwanted side reactions (such as oxidation or competitive N-alkylation) during aggressive downstream functionalizations at the C2 position. This application note details the mechanistic causality, self-validating protocols, and optimization strategies for utilizing this intermediate in complex medicinal chemistry workflows.

Physicochemical Profiling

Understanding the baseline properties of the starting material is essential for predicting solubility and chromatographic behavior during synthesis.

PropertyValueCausality / Relevance
IUPAC Name tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamateDefines regiochemistry (C4-amine, C5-isopropyl).
Molecular Formula C₁₁H₁₈N₂O₂SUsed for precise stoichiometric calculations.
Molecular Weight 242.34 g/mol Base mass for LC-MS validation ([M+H]⁺ = 243.1).
Lipophilicity (clogP) ~2.8Highly soluble in DCM, EtOAc, and THF; requires non-polar solvent systems for normal-phase chromatography.
Stability Stable under basic/neutral conditionsAcid-labile; requires storage away from Lewis/Brønsted acids to prevent premature deprotection.

Mechanistic Insights: The Causality of Protection Strategies

A common question in synthetic planning is whether to use the Boc-protected variant or the free 5-(propan-2-yl)-1,3-thiazol-4-amine[3]. The decision to employ the Boc-protected carbamate is driven by two mechanistic imperatives:

  • Electronic Modulation: The free C4-amine strongly donates electron density into the thiazole ring via resonance, making the C2 position hyper-reactive. This hyper-reactivity often leads to oxidative degradation or poly-halogenation when exposed to electrophiles. The Boc group withdraws electron density, stabilizing the heteroaromatic system and allowing for controlled, mono-selective functionalization.

  • Steric Shielding: The bulky tert-butyl group provides a significant steric umbrella over the nitrogen atom. This directs incoming electrophiles (e.g., halogens) exclusively to the C2 position and completely suppresses competitive N-functionalization.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems , ensuring that researchers can confirm the success of each step before proceeding.

Protocol A: Regioselective C2-Bromination

Objective: Synthesize tert-butyl N-[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate.

  • Causality of Reagents: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br₂) because NBS provides a controlled, low-concentration release of electrophilic bromine, preventing over-oxidation. Furthermore, Br₂ generates hydrobromic acid (HBr) as a byproduct, which would prematurely cleave the acid-labile Boc group.

  • Step-by-Step Methodology:

    • Dissolve tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

    • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic electrophilic aromatic substitution.

    • Add NBS (1.05 eq, 10.5 mmol) portion-wise over 15 minutes.

    • Stir at 0 °C for 1 hour, then allow warming to room temperature for an additional 2 hours.

    • Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine, followed by extraction with EtOAc (3 × 50 mL).

    • Wash the combined organic layers with brine (5 × 50 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The successful transformation is validated by the disappearance of the starting mass (m/z 243.1 [M+H]⁺) and the emergence of a distinct 1:1 isotopic doublet at m/z 321.0 and 323.0 [M+H]⁺, characteristic of mono-bromination.

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

Objective: Arylate the C2 position to build the extended scaffold typical of PAR4 inhibitors[1].

  • Causality of Reagents: Pd(dppf)Cl₂ is selected as the pre-catalyst because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling sterically hindered heteroaryls (due to the adjacent Boc-amine and isopropyl groups).

  • Step-by-Step Methodology:

    • In a microwave vial, combine the C2-bromo intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

    • Add Pd(dppf)Cl₂ (0.05 eq), seal the vial, and purge with argon for 5 minutes.

    • Heat the mixture at 90 °C for 4 hours.

    • Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation Check: TLC analysis should reveal a new, highly UV-active spot (due to extended conjugation from the new aryl group) with a lower R_f value than the starting bromide. ¹H-NMR will confirm the integration of new aromatic protons.

Protocol C: Boc-Deprotection and Amidation

Objective: Unmask the C4-amine and couple it with an activated carboxylic acid.

  • Causality of Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) promotes the clean cleavage of the tert-butyl group via an isobutylene elimination mechanism. In the subsequent step, HATU is used as the coupling agent because it efficiently activates sterically hindered carboxylic acids, while excess DIPEA neutralizes residual TFA salts.

  • Step-by-Step Methodology:

    • Dissolve the coupled intermediate in DCM (0.1 M) and add TFA (20% v/v). Stir at room temperature for 2 hours.

    • Concentrate in vacuo and co-evaporate with toluene (3x) to remove excess TFA.

    • Dissolve the crude amine TFA salt in anhydrous DMF (0.1 M). Add the desired carboxylic acid (1.1 eq) and DIPEA (4.0 eq).

    • Add HATU (1.2 eq) and stir at room temperature for 12 hours.

    • Dilute with EtOAc, wash with saturated NaHCO₃, 1M HCl, and brine. Dry and concentrate.

  • Self-Validation Check: ¹H-NMR of the final product must show the complete absence of the intense 9H singlet at ~1.45 ppm (confirming Boc removal) and the appearance of an amide N-H proton signal (>8.0 ppm).

Quantitative Data: Optimization of C2 Cross-Coupling

To ensure maximum throughput, the Suzuki-Miyaura coupling (Protocol B) was optimized. Table 1 summarizes the causality behind the reaction condition screening.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for the C2-Brominated Intermediate

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10045Low yield due to rapid catalyst degradation and poor solubility.
2Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9072Better catalyst stability, but incomplete conversion due to weak base.
3 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 89 Optimal base strength and biphasic solubility; minimal debromination.
4Pd₂(dba)₃ / XPhosK₃PO₄Toluene10085Excellent conversion, but higher cost and difficult catalyst removal.

Visualizations of Workflows and Biological Relevance

The synthetic utility of this compound is best understood through its divergence into complex drug scaffolds, and its ultimate biological application.

SyntheticWorkflow A Boc-NH-Thiazole (Starting Material) B C2-Bromination (NBS, DMF) A->B Electrophilic Substitution C Suzuki Coupling (Pd-cat, Aryl-B(OH)2) B->C Cross-Coupling D Boc Deprotection (TFA/DCM) C->D Acidic Cleavage E Amidation (HATU, R-COOH) D->E Peptide Coupling

Fig 1: Synthetic divergence workflow of Boc-protected 4-amino-5-isopropylthiazole.

PAR4Pathway Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Cleaves N-terminus Gq Gq Protein Activation PAR4->Gq Signal Transduction Inhibitor Thiazole-based PAR4 Inhibitor Inhibitor->PAR4 Allosteric/Orthosteric Blockade Ca2 Intracellular Ca2+ Release Gq->Ca2 PLC-beta activation Aggregation Platelet Aggregation (Thrombosis) Ca2->Aggregation Integrin activation

Fig 2: Mechanism of action for thiazole-derived PAR4 inhibitors in preventing thrombosis.

References

  • Title: Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation Source: Google Patents (US9688695B2) URL: 1

  • Title: Inhibitors of the menin-mll interaction Source: Google Patents (WO2017214367A1) URL: 2

  • Title: 1374664-66-0 | 5-(Propan-2-yl)-1,3-thiazol-4-amine Source: AiFChem URL: 3

Sources

Application Note: Thiazole Derivatives in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Thiazole Scaffold in Kinase Inhibition

The 1,3-thiazole ring is a privileged heterocyclic pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive protein kinase inhibitors[1]. The unique electronic distribution of the thiazole ring—comprising a nitrogen hydrogen-bond acceptor and a sulfur atom that influences the dihedral angle of adjacent substituents—allows these molecules to anchor deeply within the highly conserved hinge region of kinase ATP-binding pockets.

This structural precision has led to the development of blockbuster oncology drugs. For instance, Dasatinib utilizes a thiazole core to dually inhibit BCR-ABL and Src family kinases, overcoming imatinib-resistant chronic myelogenous leukemia (CML)[2]. Similarly, Dabrafenib incorporates a highly substituted thiazole ring to selectively target the mutated BRAF V600E kinase, a primary driver in metastatic melanoma[3].

KinaseInhibition cluster_0 BCR-ABL Pathway cluster_1 MAPK / ERK Pathway BCR BCR-ABL Kinase STAT STAT5 / CrkL BCR->STAT Dasatinib Dasatinib Dasatinib->BCR BRAF BRAF V600E Kinase MEK MEK / ERK BRAF->MEK Dabrafenib Dabrafenib Dabrafenib->BRAF

Mechanism of action of thiazole-based kinase inhibitors Dasatinib and Dabrafenib.

Experimental Protocol: Synthesis of the Dasatinib Thiazole Core

The synthesis of Dasatinib relies on the robust construction of its central thiazole ring, followed by a highly regioselective nucleophilic aromatic substitution to attach the pyrimidine moiety[2].

DasatinibWorkflow Step1 Step 1: Hantzsch Thiazole Synthesis Int1 Thiazole Core Intermediate Step1->Int1 Step2 Step 2: Nucleophilic Aromatic Substitution Int1->Step2 Int2 Pyrimidine-Thiazole Coupled Product Step2->Int2 Step3 Step 3: Piperazine Addition Int2->Step3 Final Dasatinib (Active API) Step3->Final

Three-step synthetic workflow for the preparation of Dasatinib.

Phase A: Hantzsch Thiazole Synthesis

Objective: Construct Ethyl 2-amino-4-methylthiazole-5-carboxylate. Causality: The Hantzsch synthesis is utilized because it allows for the convergent assembly of the thiazole ring from readily available acyclic precursors. N-bromosuccinimide (NBS) is chosen over elemental bromine to selectively brominate the alpha-carbon of ethyl acetoacetate without over-oxidizing the substrate. The subsequent addition of thiourea provides a binucleophile; the sulfur attacks the electrophilic alpha-bromo ketone, and the amine condenses with the carbonyl, driving a thermodynamically favorable dehydration to form the aromatic ring[2].

Step-by-Step Methodology:

  • Solvent Preparation: In a 250 mL round-bottom flask, prepare a biphasic solvent mixture of water (50.0 mL) and Tetrahydrofuran (THF) (20.0 mL). Causality: This specific solvent ratio ensures the solubility of both the non-polar organic starting materials and the highly polar thiourea intermediate.

  • Electrophile Generation: Add ethyl acetoacetate (6.50 g, 0.05 mol) and cool the mixture to <0°C using an ice-salt bath. Slowly add NBS (10.5 g, 0.06 mol) in portions. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexane:EtOAc 7:3). The complete disappearance of the ethyl acetoacetate spot validates that the alpha-bromination is complete, preventing unreacted starting material from contaminating the cyclization step.

  • Cyclization: Add thiourea (3.80 g, 0.05 mol) to the mixture. Heat the reaction to 80°C for 2 hours. Causality: The elevated temperature overcomes the activation energy barrier required for the final dehydration and aromatization of the thiazole ring.

  • Isolation: Cool the mixture to room temperature. The product will precipitate. Filter under vacuum and wash the wet cake with cold water to yield the pure thiazole intermediate.

Phase B: Pyrimidine-Thiazole Coupling

Objective: Synthesize the penultimate intermediate via nucleophilic aromatic substitution. Causality: The exocyclic amine on the newly formed thiazole ring acts as a nucleophile. 4,6-dichloro-2-methylpyrimidine is highly electrophilic at positions 4 and 6 due to the electron-withdrawing nature of the adjacent ring nitrogens. A strong base is required to deprotonate the thiazole amine, drastically increasing its nucleophilicity to successfully displace the chloride ion[4].

Step-by-Step Methodology:

  • Dissolve the synthesized thiazole derivative and 4,6-dichloro-2-methylpyrimidine in THF.

  • Cool the reactor to 10-20°C. Causality: Strict temperature control is mandatory to prevent di-substitution and limit the formation of unwanted regioisomers.

  • Slowly add a 30% wt. solution of sodium t-butoxide in THF. Stir at room temperature for 1.5 hours.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot in water, extract with EtOAc, and run TLC. The appearance of a distinct, lower-Rf spot confirms successful C-N-C bridge formation.

  • Quench the bulk reaction with 2N Hydrochloric acid at 0-5°C, filter the precipitated solid, and wash with water to yield the coupled product (Typical yield: 61-86%)[4].

Experimental Protocol: Synthesis of the Dabrafenib Thiazole Core

Unlike Dasatinib, the synthesis of Dabrafenib requires a highly sterically hindered thiazole ring (containing a bulky tert-butyl group) to ensure selective fitting into the mutant BRAF V600E pocket[5].

Objective: Synthesize the Dabrafenib core via a telescoped halogenation-cyclization sequence. Causality: A telescoped (one-pot, two-step) approach is utilized to minimize the handling of the highly unstable alpha-halo propionate intermediate. The use of 2,2-dimethyl thiopropionamide directly introduces the critical tert-butyl group during the cyclization phase, dictating the steric environment of the final API[5].

Step-by-Step Methodology:

  • Charge a glass-lined reactor with 3-[3-(2,6-difluorobenzenesulfonamido)-2-fluorophenyl]-3-oxa-propionic acid alkyl ester.

  • Add a halogenating agent (e.g., NBS) while maintaining the internal temperature at 0-5°C to form the alpha-halo intermediate.

  • Without isolating the intermediate, immediately charge 2,2-dimethyl thiopropionamide into the reactor (maintaining a molar ratio of 1:1 to 1:2 relative to the starting ester)[5].

  • Heat the reaction mixture to 60-70°C for 2.5 hours to induce thiazole ring-closure.

  • Self-Validation Checkpoint: Perform High-Performance Liquid Chromatography (HPLC) analysis. The reaction is deemed complete and self-validated when the alpha-halo intermediate peak area is <1%.

  • Extract the organic layer with EtOAc, wash with brine to remove water-soluble byproducts, and crystallize the target thiazole core from a heptane/EtOAc mixture.

Quantitative Data Summary

The following table summarizes the critical process parameters and expected quantitative outcomes for the key thiazole-forming steps in both kinase inhibitors.

Process ParameterDasatinib (Thiazole-Pyrimidine Coupling)Dabrafenib (Telescoped Thiazole Cyclization)
Key Reagents Thiazole amine, 4,6-dichloro-2-methylpyrimidine3-oxa-propionate derivative, thiopropionamide
Catalyst / Base Sodium t-butoxideNone (Thermal cyclization)
Optimal Temperature 10-20°C60-70°C
Reaction Time 1.5 - 2.0 hours2.0 - 3.0 hours
Typical Yield 61 - 86%75 - 88%
In-Process Control (IPC) TLC (Disappearance of starting amine)HPLC (Intermediate peak <1%)

References

  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: National Institutes of Health (NIH) / RSC Advances URL: [Link]

  • Title: A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®) Source: viXra / Taylor & Francis URL: [Link]

  • Title: CN103588767A - Preparation method of dabrafenib Source: Google Patents URL
  • Title: Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma Source: PubMed Central (PMC) URL: [Link]

Sources

Application Note: tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate as a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective small-molecule therapeutics relies heavily on the strategic deployment of privileged scaffolds. tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate (CAS: 1803608-32-3)[1] is a highly specialized, orthogonally protected heteroaromatic building block. By combining the versatile thiazole core with a sterically demanding 5-isopropyl group and a Boc-protected 4-amino moiety, this compound serves as an ideal starting point for the synthesis of kinase inhibitors, GPCR ligands, and nucleic acid minor groove binders[2].

This application note details the physicochemical rationale behind this scaffold, its mechanistic role in target binding, and self-validating synthetic protocols for its incorporation into diversified drug discovery libraries.

Physicochemical Profiling & Pharmacophore Rationale

The structural architecture of this building block is precisely engineered to address common challenges in lead optimization, such as metabolic stability, target residence time, and aqueous solubility. The thiazole ring acts as a robust bioisostere for phenyl or pyridine rings, offering altered electron density and improved hydrogen-bonding profiles[3].

Table 1: Physicochemical Properties
PropertyValueStrategic Significance
Chemical Formula C₁₁H₁₈N₂O₂SOptimal low-molecular-weight starting point for library synthesis.
Molecular Weight 242.34 g/mol Leaves >250 Da of "molecular real estate" for lead optimization (Rule of 5).
C5 Substitution Isopropyl GroupEnhances lipophilicity; restricts conformational freedom of the C4-amine[2].
C4 Substitution NH-Boc GroupPrevents oxidative degradation; enables orthogonal late-stage functionalization.
C2 Position Unsubstituted (C-H)Highly activated for direct Palladium-catalyzed C-H arylation[4].

Mechanistic Insights: Target Binding & Reactivity

The 5-isopropyl group is not merely a structural appendage; its calculated steric bulk pre-organizes the molecule for optimal binding in narrow hydrophobic clefts. For example, in DNA minor groove binders (lexitropsins), the isopropyl-thiazole moiety enhances hydrophobicity and drives head-to-tail ligand binding, while the adjacent nitrogen atoms participate in critical hydrogen bonding with the target[2].

G cluster_0 tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate N1 Thiazole N1 (H-Bond Acceptor) Target Target Protein / DNA Pocket N1->Target H-bond to hinge region C5 5-Isopropyl (Hydrophobic Bulk) C5->Target Fills hydrophobic cleft N4 4-NH-Boc (Protected Donor) N4->Target Orthogonal synthetic handle C2 C2 Position (C-H Arylation Vector)

Pharmacophore mapping of the 5-isopropylthiazol-4-amine scaffold in a binding pocket.

Synthetic Workflows & Experimental Protocols

To maximize the utility of this building block, researchers must leverage its orthogonal reactivity. The Boc group protects the exocyclic amine during C2-functionalization and modulates the electron density of the thiazole ring, preventing catalyst poisoning during palladium-mediated cross-coupling[4].

Workflow BB Boc-5-isopropylthiazol-4-amine (Starting Material) Deprot Boc Deprotection 4M HCl / Dioxane BB->Deprot Pathway A (N-Derivatization) CH_Act C-H Arylation (C2) Pd(OAc)2, P(t-Bu)3, Ar-X BB->CH_Act Pathway B (C2-Derivatization) Amide Amide Coupling HATU, DIPEA, R-COOH Deprot->Amide Intermediate: HCl Salt Library Diversified Thiazole Library Amide->Library CH_Act->Deprot C2-Functionalized Scaffold

Orthogonal synthetic workflow for generating diversified thiazole libraries.

Protocol A: Chemoselective Boc Deprotection & Amide Coupling

Causality & Rationale : Standard trifluoroacetic acid (TFA) deprotection can lead to electrophilic degradation of the electron-rich thiazole nucleus. Therefore, 4M HCl in anhydrous 1,4-dioxane is selected. The anhydrous environment prevents hydrolytic side reactions, and the resulting 5-(propan-2-yl)-1,3-thiazol-4-amine hydrochloride[5] precipitates directly, eliminating the need for aqueous workup. For the subsequent coupling, the 4-amino group exhibits reduced nucleophilicity due to lone-pair delocalization into the heteroaromatic π-system. Thus, the highly active uronium-based reagent HATU is required over standard carbodiimides.

Step-by-Step Methodology :

  • Deprotection : Suspend tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate (1.0 eq, 2.42 g, 10 mmol) in anhydrous 1,4-dioxane (10 mL) under a nitrogen atmosphere.

  • Add 4M HCl in 1,4-dioxane (10 eq, 25 mL) dropwise at 0 °C.

  • Warm the mixture to room temperature and stir for 4 hours. Monitor via TLC until the starting material is consumed.

  • Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold diethyl ether (20 mL), filter, and dry under vacuum to yield the hydrochloride salt as a white solid.

  • Coupling : In a separate flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (15 mL). Stir for 10 minutes to form the active ester.

  • Add the isolated thiazol-4-amine hydrochloride (1.0 eq) followed by DIPEA (3.0 eq) dropwise. Stir at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed C-H Arylation at C2

Causality & Rationale : The C2 position of the thiazole ring is highly polarized and susceptible to concerted metalation-deprotonation (CMD). We utilize Pd(OAc)₂ as the pre-catalyst and P(t-Bu)₃ as the ligand. The extreme steric bulk (Tolman cone angle of 182°) and strong electron-donating capacity of P(t-Bu)₃ are critical; they accelerate the oxidative addition of the aryl halide and prevent the thiazole nitrogen from poisoning the palladium center[4].

Step-by-Step Methodology :

  • To an oven-dried Schlenk flask, add tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate (1.0 eq, 1.0 mmol), the aryl bromide (1.2 eq), Pd(OAc)₂ (0.05 eq, 5 mol%), and Cs₂CO₃ (2.0 eq).

  • Purge the flask with argon for 15 minutes.

  • Add anhydrous Toluene (5 mL) and a 1.0 M solution of P(t-Bu)₃ in toluene (0.10 eq, 10 mol%).

  • Add pivalic acid (PivOH, 0.3 eq) as a catalytic proton shuttle to lower the activation energy of the C-H cleavage step.

  • Seal the flask and heat to 110 °C for 16 hours.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

Table 2: Optimization of Palladium-Catalyzed C2 Arylation

Quantitative data demonstrating the necessity of specific catalytic conditions for the C2 functionalization of the 5-isopropylthiazole scaffold.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventYield (%)Mechanistic Observation
1Pd(OAc)₂PPh₃K₂CO₃Toluene15%Insufficient steric bulk; catalyst poisoning.
2Pd(OAc)₂P(t-Bu)₃K₂CO₃Toluene68%Improved oxidative addition[4].
3Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Toluene82% Optimal basicity and solubility for CMD step.
4Pd(OAc)₂P(t-Bu)₃Cs₂CO₃DMA45%Polar solvent disrupts the transition state.
5Pd(OAc)₂DavePhosCs₂CO₃Toluene75%Viable alternative, but inferior to P(t-Bu)₃.

Sources

Application Note: Comprehensive Analytical Characterization of tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate () is a highly versatile building block frequently utilized in medicinal chemistry and peptidomimetic drug development. It features a privileged thiazole pharmacophore substituted with an isopropyl group at the 5-position and a tert-butyloxycarbonyl (Boc)-protected amine at the 4-position. Because the integrity of such intermediates dictates the success of downstream synthetic pathways, rigorous, orthogonal analytical characterization is mandatory. This guide provides an authoritative, self-validating framework for the structural and purity assessment of this specific aminothiazole derivative.

Analytical Strategy & Workflow

To ensure absolute confidence in the molecular structure and purity, an orthogonal analytical strategy must be employed. Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level connectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight and bulk purity, and Fourier-Transform Infrared (FTIR) spectroscopy validates the presence of critical functional groups.

AnalyticalWorkflow Start tert-butyl N-[5-(propan-2-yl) -1,3-thiazol-4-yl]carbamate (Sample) NMR NMR Spectroscopy (1H, 13C) Structural Elucidation Start->NMR LCMS LC-MS (ESI+) Mass & Purity Profiling Start->LCMS FTIR ATR-FTIR Functional Group ID Start->FTIR Data Data Synthesis & Structure Verification NMR->Data LCMS->Data FTIR->Data

Fig 1. Orthogonal analytical workflow for the characterization of Boc-protected aminothiazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanistic Insights

Structural elucidation relies heavily on ¹H and ¹³C NMR. The Boc protecting group is highly diagnostic,1[1]. The 5-isopropyl substitution provides a classic first-order spin-spin coupling pattern: a septet for the methine proton (~3.2 ppm) and a doublet for the two methyl groups (~1.3 ppm). Furthermore, the thiazole H-2 proton, situated between the highly electronegative sulfur and nitrogen atoms, is strongly deshielded and will appear as a distinct singlet far downfield (~8.5–8.7 ppm).

Self-Validating Protocol
  • Sample Preparation: Accurately weigh 10–15 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • System Validation: Prior to sample insertion, run a blank CDCl₃ spectrum to identify and rule out residual solvent or plasticizer contamination.

  • Tuning & Shimming: Lock the spectrometer field frequency to the deuterium signal of the CDCl₃ solvent. Perform gradient shimming to optimize magnetic field homogeneity—this is critical for clearly resolving the J-coupling of the isopropyl septet.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 1-second relaxation delay, 400 MHz.

    • ¹³C NMR: 512 scans, 2-second relaxation delay, 100 MHz.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality & Mechanistic Insights

The highly polar nature of the aminothiazole core is significantly altered by the Boc group.2[2]. Aminothiazoles exhibit strong UV absorbance due to their conjugated π-system, allowing for 3[3].

In positive Electrospray Ionization (ESI+), the molecule readily protonates at the thiazole nitrogen or the carbamate carbonyl to yield the intact precursor ion[M+H]⁺ at m/z 243.1. Under collision-induced dissociation (CID) or in-source fragmentation,4[4].

Fragmentation Parent [M+H]+ m/z 243.1 Intact Molecule Frag1 [M+H - C4H8]+ m/z 187.1 Loss of t-butyl Parent->Frag1 - 56 Da (Isobutene) Frag2 [M+H - C5H8O2]+ m/z 143.1 Loss of Boc Frag1->Frag2 - 44 Da (CO2)

Fig 2. Proposed ESI-MS positive ion fragmentation pathway for the Boc-protected compound.

Self-Validating Protocol
  • System Suitability: Inject a blank solvent (10% Acetonitrile in Milli-Q Water) to establish baseline stability and verify the absence of column carryover.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in MS-grade methanol. Dilute to a working concentration of 50 µg/mL using the initial mobile phase composition (90% A / 10% B).

  • Chromatographic Conditions:

    • Column: C18 (50 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B for 3 minutes of re-equilibration.

    • Flow Rate: 1.0 mL/min.

  • Detection Parameters: Monitor UV absorbance via PDA at 254 nm and 272 nm. Operate the MS in ESI+ mode, scanning from m/z 100 to 500.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Mechanistic Insights

Attenuated Total Reflectance (ATR) FTIR provides rapid, orthogonal confirmation of functional groups without the solvent masking effects occasionally observed in NMR. The carbamate moiety exhibits a strong, characteristic C=O stretching vibration around 1690–1720 cm⁻¹, while the secondary amine (N-H) stretch appears as a distinct band between 3200–3300 cm⁻¹. The thiazole ring C=N and C=C stretches are typically observed in the 1500–1550 cm⁻¹ region.

Self-Validating Protocol
  • Background Collection: Thoroughly clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry. Collect a background spectrum (32 scans) to account for atmospheric CO₂ and ambient moisture.

  • Sample Analysis: Place 1–2 mg of the neat solid compound directly onto the center of the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Verification: Ensure the baseline is flat and transmittance remains above 10% for the strongest bands to avoid detector saturation artifacts.

Quantitative Data & Signal Summary

Analytical TechniqueParameter / SignalExpected ValueDiagnostic Assignment
¹H NMR (CDCl₃) Singlet (9H)~1.45 - 1.50 ppmBoc tert-butyl group
Doublet (6H)~1.25 - 1.30 ppmIsopropyl methyls
Septet (1H)~3.10 - 3.30 ppmIsopropyl methine
Singlet (1H)~8.50 - 8.70 ppmThiazole H-2 proton
¹³C NMR (CDCl₃) Quaternary C~80.0 - 81.0 ppmBoc central carbon
Carbonyl C~153.0 ppmCarbamate C=O
LC-MS (ESI+) Precursor Ionm/z 243.1[M+H]⁺ Intact molecule
Fragment Ion 1m/z 187.1[M+H - C₄H₈]⁺ (Loss of isobutene)
Fragment Ion 2m/z 143.1[M+H - C₅H₈O₂]⁺ (Loss of Boc)
ATR-FTIR N-H Stretch~3200 - 3300 cm⁻¹Secondary amine
C=O Stretch~1690 - 1720 cm⁻¹Carbamate carbonyl
C=N Stretch~1530 - 1550 cm⁻¹Thiazole ring

References

  • ChemBuyersGuide. "ChemScene (Page 880) @ ChemBuyersGuide.com, Inc."

  • BenchChem. "Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids." 1

  • BenchChem. "A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids." 2

  • Basavanakatti et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies." BMC Chemistry (2024). 3

  • National Institutes of Health (PMC). "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate." 4

Sources

Troubleshooting & Optimization

I. Core Diagnostic FAQ: Troubleshooting 4-Aminothiazole Side Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the unique and often frustrating challenges associated with the synthesis of 4-aminothiazole derivatives.

Unlike their widely used 2-aminothiazole counterparts, 4-aminothiazoles are notoriously unstable. This guide bypasses generic advice, focusing instead on the mechanistic causality of these side reactions and providing self-validating protocols to ensure your synthetic workflows succeed.

Q1: My LCMS shows the correct mass for my free 4-aminothiazole in the crude mixture, but it completely degrades during aqueous workup or silica gel chromatography. What is happening? Analysis & Causality: You are observing the fundamental instability of the free 4-aminothiazole ring. Unlike 2-aminothiazoles, where the amino lone pair delocalizes efficiently into the ring nitrogen to provide resonance stabilization, the 4-amino group lacks this thermodynamic sink. Consequently, the ring rapidly tautomerizes to the highly electrophilic thiazol-4(5H)-imine[1]. Upon exposure to advantageous water (during aqueous workup or on the surface of silica gel), this imine undergoes rapid hydration. This initiates a cascade of ring-opening and elimination reactions, ultimately yielding degraded fragments such as 2-mercapto-acetamide and complex polymeric mixtures[1],[2]. Solution: Never attempt to isolate a free, unprotected 4-aminothiazole. You must trap the amine in situ via acylation, sulfonylation, or by forming a carbamate before any aqueous exposure.

Q2: I am synthesizing a 4-aminothiazole via the condensation of a thioamide with an α -halonitrile. To protect my Boc group, I buffered the reaction, but now the cyclization won't complete. Why? Analysis & Causality: This is a classic kinetic trap. The condensation between a thioamide and an α -halonitrile or α -haloketone proceeds through a hydroxythiazoline intermediate. The final step—dehydration to form the aromatic thiazole system—is strictly acid-catalyzed[2]. By buffering the reaction to save your acid-sensitive Boc group, you have neutralized the catalytic protons required for dehydration, stalling the reaction. Solution: You cannot have both. If you allow the acidic byproducts (e.g., HBr) to drive the dehydration, the Boc group will be cleaved[2]. The self-validating approach is to allow the Boc group to cleave, drive the cyclization to completion under acidic conditions, and immediately re-protect the resulting amine in situ before workup. Alternatively, use an acid-stable protecting group like Fmoc or Cbz on your starting materials.

Q3: I am attempting a Curtius rearrangement of a 4-thiazolylcarboxylic acid to get the amine. The reaction yields a complex mixture. How can I improve this? Analysis & Causality: The Curtius rearrangement successfully generates the isocyanate intermediate, but if water is present, it hydrolyzes the isocyanate to the free 4-aminothiazole, which then immediately degrades (as explained in Q1)[1]. Solution: Run the Curtius rearrangement under strictly anhydrous conditions and trap the isocyanate intermediate directly with a nucleophile (such as tert-butanol to form a Boc-carbamate, or an amine to form a urea)[1]. This completely bypasses the formation of the unstable free amine.

II. Mechanistic Visualizations

To fully grasp the failure modes and successful bypass strategies, review the following mechanistic pathways.

DegradationPathway A Free 4-Aminothiazole (Kinetically Unstable) B Thiazol-4(5H)-imine (Electrophilic Tautomer) A->B Tautomerization C Hydrated Intermediate (+ H2O from workup/silica) B->C Nucleophilic Attack D Ring-Opened Amide C->D Ring Cleavage E Degradation Products (e.g., 2-mercapto-acetamide) D->E Elimination

Mechanistic pathway of 4-aminothiazole degradation via tautomerization and aqueous hydrolysis.

SynthesisWorkflow A 4-Thiazolylcarboxylic Acid B Acyl Azide Formation (Strictly Anhydrous) A->B C Curtius Rearrangement (Heat, -N2) B->C D Isocyanate Intermediate C->D E In Situ Trapping (Add R-OH or R-NH2) D->E Bypass Free Amine F Stable Carbamate/Urea E->F

Curtius rearrangement workflow with in situ trapping to bypass the unstable free 4-aminothiazole.

III. Quantitative Data Summary: Stability & Reaction Profiles

The following table summarizes the stability profiles of various thiazole derivatives to guide your synthetic planning.

Compound ClassTautomerization RiskAqueous Stability (pH 7)Recommended Purification
2-Aminothiazole Low (Resonance stabilized)HighStandard Silica Gel / Reverse Phase
Free 4-Aminothiazole Very High (Forms imine)Poor (Hydrolyzes rapidly)Do not isolate ; trap in situ
N-Acyl-4-aminothiazole Low (Amide bond stabilizes)HighStandard Silica Gel / Reverse Phase
4-Aminothiazole-2(3H)-thione ModerateModerateRecrystallization (Avoid prolonged silica)

IV. Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checks ensure you do not proceed to the next step if a side reaction has occurred.

Protocol A: Synthesis of Stable N-Protected 4-Aminothiazoles via Curtius Rearrangement[1]

Purpose: To synthesize a stable 4-aminothiazole derivative without ever exposing the free amine to water.

  • Activation: Suspend the 4-thiazolylcarboxylic acid (1.0 eq) in strictly anhydrous THF under an argon atmosphere. Add triethylamine (1.2 eq) and cool to 0 °C.

  • Azide Formation: Dropwise, add diphenylphosphoryl azide (DPPA, 1.1 eq). Stir for 2 hours at 0 °C.

    • Self-Validation Check: Quench a 5 µL aliquot in dry MeOH and check by LCMS. You should observe the methyl carbamate mass, confirming the acyl azide is formed and competent for rearrangement.

  • Rearrangement & Trapping: Dilute the mixture with anhydrous toluene and add your trapping nucleophile (e.g., tert-butanol for Boc protection, 5.0 eq). Heat the reaction to 80 °C for 4 hours.

  • Workup: Only after the isocyanate has been fully consumed (monitor by IR for the disappearance of the strong N=C=O stretch at ~2250 cm⁻¹), cool the reaction and perform a standard aqueous sodium bicarbonate wash.

  • Isolation: Purify the resulting stable carbamate via silica gel chromatography.

Protocol B: One-Pot Multicomponent Domino Synthesis of 4-Aminothiazole-2(3H)-thiones[3],[4]

Purpose: A highly efficient, waste-reducing method to access fully substituted 4-aminothiazole-2(3H)-thiones using simple precursors.

  • Initialization: In a dry flask, combine the primary aliphatic amine (1.0 mmol), aryl(bromo)acetonitrile (1.0 mmol), and carbon disulfide (1.2 mmol) in absolute ethanol (5 mL)[3].

  • Catalysis: Add sodium carbonate (1.2 mmol) to activate the carbon disulfide, followed by a catalytic amount of sodium iodide (0.5 mmol) to facilitate the displacement of the bromide[3].

  • Reaction: Stir the mixture at room temperature (25 °C).

    • Self-Validation Check: Monitor the reaction strictly by TLC (Hexane:EtOAc, 5:1). The reaction is typically complete within 10 minutes[4]. Do not heat the reaction (e.g., to 50 °C or 70 °C), as this drastically reduces the yield due to unwanted thermal side reactions and polymerization[5].

  • Workup: Filter the mixture to remove inorganic salts and concentrate in vacuo.

  • Purification: Avoid silica gel if possible. Purify the crude yellow solid by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-aminothiazole-2(3H)-thione[4].

V. References

  • 4-Aminothiazolyl Analogues of GE2270 A: Antibacterial Lead Finding, ACS Publications.

  • One-Pot Multicomponent Domino Synthesis of 4-Aminothiazole-2(3H)-thiones, Synlett (Thieme Connect).

  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase, Bioorganic & Medicinal Chemistry (PMC).

Sources

Technical Support Center: Troubleshooting 4-Amino-5-Isopropylthiazole Protection & Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic amine synthesis. Working with 4-aminothiazoles—particularly those with bulky substitutions like a 5-isopropyl group—presents unique synthetic challenges. This guide is engineered for researchers and drug development professionals to troubleshoot failed protections, understand the mechanistic causes of degradation, and implement field-proven alternative protecting groups.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does my 4-amino-5-isopropylthiazole completely degrade upon deprotection? A: The degradation is driven by inherent electronic instability. Unlike 2-aminothiazoles, which are stabilized by resonance, the 4-amino isomer lacks this stabilization. When isolated as a free base, 4-aminothiazoles rapidly undergo tautomerization to form a reactive thiazol-4(5H)-imine [1]. In the presence of ambient moisture or aqueous workup conditions, this imine is irreversibly hydrolyzed into an inactive thiazolone, releasing ammonia [3].

Q2: Why do standard protecting groups like Acetyl, Benzoyl, or Trityl fail or give abysmal yields? A: This is a dual problem of nucleophilicity and sterics.

  • Electronic: The ring nitrogen of the thiazole competes for electrophiles, and the exocyclic 4-amino group is inherently less nucleophilic.

  • Steric: The 5-isopropyl group creates severe steric hindrance directly adjacent to the 4-amino position. Bulky groups like Trityl (Triphenylmethyl) or Fmoc are kinetically unfavorable to install. Even standard acetyl or nitrobenzoyl protections often fail to yield practically isolable quantities [2].

Q3: If I cannot isolate the free base, how do I evaluate Structure-Activity Relationships (SAR) for my drug pipeline? A: You must utilize in situ trapping or salt stabilization . The amine must be stored as a protonated salt (e.g., HCl or TFA salt), which precludes the lone pair from participating in tautomerization [3]. Alternatively, use a protecting group that can be cleaved under conditions where the next electrophile is already present.

Part 2: Visualizing the Problem & The Solution

To understand why your reactions are failing, it is critical to visualize the degradation pathway of the unprotected free base.

G A 4-Amino-5-isopropylthiazole (Free Base) B Thiazol-4(5H)-imine (Reactive Tautomer) A->B Spontaneous (Aqueous/Basic) C Thiazolone + NH3 (Hydrolytic Degradation) B->C H2O

Fig 1: Tautomerization and hydrolytic degradation pathway of 4-aminothiazole free bases.

To bypass this degradation, we recommend a workflow utilizing Trifluoroacetyl (TFAc) protection, which stabilizes the ring and is small enough to bypass the 5-isopropyl steric clash.

Workflow A Thiazole Core Synthesis B TFAc Protection (TFAA, TEA) A->B C Stable N-TFAc Intermediate B->C D Alkaline Cleavage (NaOH / NH4OH) C->D E In Situ Trapping (Acylation) D->E

Fig 2: Optimal workflow for the protection and in situ trapping of 4-amino-5-isopropylthiazole.

Part 3: Alternative Protecting Group Selection

When standard Boc or Fmoc chemistry fails due to the 5-isopropyl group, select an alternative from the table below based on your synthetic route.

Protecting GroupInstallation MethodSteric Tolerance (5-iPr)Intermediate StabilityCleavage ConditionsRecommendation / Causality
Trifluoroacetyl (TFAc) Direct acylation (TFAA)Excellent HighMild Alkaline (NH₄OH or NaOH)Top Choice. The strong electron-withdrawing nature stabilizes the ring, and its small size bypasses steric hindrance [2].
Boc Curtius RearrangementModerateHighAcidic (TFA or HCl)Alternative. Best if starting from a thiazole-4-carboxylic acid precursor, bypassing direct amine alkylation entirely [3].
Bis-Boc Direct acylation (Boc₂O, DMAP)PoorModerateAcidicNot Recommended. The 4-amino nitrogen is poorly nucleophilic; forcing di-protection often degrades the ring [1].
Trityl (Trt) Direct alkylationFail N/AAcidicAvoid. The 5-isopropyl group sterically precludes the bulky triphenylmethyl group.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By explicitly avoiding the isolation of the free base, you eliminate the primary variable responsible for yield loss.

Protocol A: Installation of the Trifluoroacetyl (TFAc) Group

This protocol utilizes the small steric profile of trifluoroacetic anhydride (TFAA) to efficiently protect the hindered amine.

  • Preparation: Suspend 4-amino-5-isopropylthiazole hydrochloride salt (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (TEA) (2.5 eq) to liberate the free base in situ. Immediately cool the reaction flask to 0 °C to suppress tautomerization.

  • Acylation: Dropwise add Trifluoroacetic anhydride (TFAA) (1.2 eq) over 15 minutes. The strong electrophilicity of TFAA overcomes the poor nucleophilicity of the 4-amino group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The resulting N-TFAc-4-amino-5-isopropylthiazole is chemically stable and can be purified via standard silica gel chromatography.

Protocol B: Controlled Deprotection and In Situ Trapping

Do not attempt to isolate the deprotected product. This protocol forces the generation of the target compound before hydrolysis can occur.

  • Hydrolysis: Dissolve N-TFAc-4-amino-5-isopropylthiazole (1.0 eq) in a degassed mixture of Methanol and aqueous NH₄OH (or 1M NaOH) at 0 °C [2].

  • Monitoring: Monitor the cleavage via TLC or LC-MS. The reaction typically completes within 1–2 hours.

  • In Situ Trapping (The Critical Step):

    • If generating an amide/sulfonamide: Immediately add your target electrophile (e.g., sulfonyl chloride) directly to the basic aqueous/organic mixture. The liberated amine will react with the electrophile faster than it undergoes hydrolytic degradation.

    • If storing the amine: Immediately acidify the reaction mixture to pH 2 using 4N HCl in dioxane. Concentrate under vacuum to precipitate the stable 4-amino-5-isopropylthiazole hydrochloride salt [3].

References

  • Lawton, G. R., Ji, H., Martásek, P., Roman, L. J., & Silverman, R. B. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Beilstein Journal of Organic Chemistry, 5(28).
  • US Patent 3939172A. (1976). 4-Aminothiazole.
  • Peese, K. M., et al. (2011). 4-Aminothiazolyl Analogues of GE2270 A: Antibacterial Lead Finding. ACS Medicinal Chemistry Letters, 2(5), 384-389.

Validation & Comparative

Analytical Characterization of tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate: A Comparative Guide to NMR and Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: April 2026

Thiazole-based scaffolds are ubiquitous in modern drug discovery, frequently serving as critical pharmacophores in anti-cancer and antimicrobial agents[1]. The compound tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate (also known as N-Boc-5-isopropylthiazol-4-amine) is a highly versatile building block. However, verifying its structural integrity presents unique analytical challenges due to the thermolabile nature of the tert-butoxycarbonyl (Boc) protecting group and the complex scalar couplings of the substituted thiazole ring.

This guide objectively compares high-resolution versus standard-resolution analytical platforms, providing drug development professionals with a self-validating framework for structural characterization.

Part 1: Mass Spectrometry Platform Comparison

High-Resolution LC-QTOF-MS vs. Single Quadrupole GC-EI-MS

Mechanistic Causality: The choice of ionization technique is critical for Boc-protected amines. In Gas Chromatography-Mass Spectrometry (GC-MS), the analyte is subjected to high temperatures (typically 250 °C in the injection port). The Boc group is notoriously thermolabile; under thermal stress, it undergoes a retro-ene-type degradation, resulting in the cleavage and loss of isobutylene (56 Da) and carbon dioxide (44 Da)[2]. Consequently, GC-EI-MS often fails to detect the intact molecular ion ( M+ ), instead yielding spectra dominated by the deprotected amine and the tert-butyl cation ( m/z 57).

Conversely, Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) utilizes Electrospray Ionization (ESI), a "soft" ionization technique[3]. ESI operates at much lower thermal energies, preserving the intact Boc group and allowing for precise determination of the exact mass, which is essential for confirming the empirical formula ( C11​H18​N2​O2​S ).

Comparative Mass Spectrometry Data

FeatureLC-QTOF-MS (ESI+)GC-EI-MS (70 eV)
Intact Molecular Ion m/z 243.1162 [M+H]+ (Strong) m/z 242 (Weak/Absent)
Adducts m/z 265.0987 [M+Na]+ None
Primary Fragment m/z 143.0638 (Loss of Boc) m/z 142 (Loss of Boc)
Base Peak m/z 243.1162 m/z 57 ( tert -butyl cation)
Suitability Excellent for intact mass & formulaPoor (thermal degradation)

Step-by-Step LC-QTOF-MS Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute 1:100 in an aqueous solution containing 0.1% formic acid to promote protonation[3].

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the drying gas temperature to 250 °C (low enough to prevent Boc degradation in the source).

  • Mass Calibration: Utilize an automated dual-nebulizer setup to continuously infuse a reference mass solution (e.g., purine) to ensure sub-2 ppm mass accuracy[3].

Part 2: NMR Spectroscopy Platform Comparison

High-Field (600 MHz) vs. Benchtop (80 MHz) NMR

Mechanistic Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the regiochemistry of the thiazole ring. The chemical shift of the isolated thiazole proton (H-2) is highly sensitive to the electronic environment and solvent effects[4]. At 600 MHz, the high magnetic field provides superior dispersion, perfectly resolving the septet of the isopropyl methine proton ( CH ) from baseline noise, and clearly distinguishing the broad carbamate NH signal from the aromatic thiazole proton.

In contrast, an 80 MHz benchtop NMR suffers from lower resolution and sensitivity. The J -coupling of the isopropyl group (typically ~6.8 Hz) causes the septet to collapse into a broad multiplet that can easily be obscured by solvent impurities or the broad NH peak, making definitive assignment of the C5-isopropyl substitution ambiguous.

Comparative NMR Assignments (in CDCl3​ )

NucleusChemical Shift ( δ , ppm)Multiplicity & IntegrationAssignment
1H 8.55Singlet, 1HThiazole H-2
1H 6.80Broad Singlet, 1HCarbamate N-H
1H 3.15Septet ( J=6.8 Hz), 1HIsopropyl C-H
1H 1.52Singlet, 9HBoc CH3​ (x3)
1H 1.28Doublet ( J=6.8 Hz), 6HIsopropyl CH3​ (x2)
13C 153.2, 149.5, 144.2, 135.8SingletsC=O, Thiazole C-2, C-4, C-5
13C 80.5, 28.3, 27.1, 23.5SingletsBoc Cq, Boc CH3​ , Iso-Pr CH, Iso-Pr CH3​

Step-by-Step High-Field NMR Protocol:

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Shimming & Tuning: Insert the 5 mm NMR tube into the 600 MHz spectrometer. Perform automated gradient shimming (Z-axis) and tune the probe to the 1H and 13C Larmor frequencies.

  • Acquisition ( 1H ): Acquire 16 scans with a 30° excitation pulse, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the broad NH proton[4].

  • Acquisition ( 13C ): Acquire 1024 scans with proton decoupling (WALTZ-16 sequence). Set the relaxation delay to 2.5 seconds to account for the longer T1​ relaxation times of the quaternary thiazole carbons and the Boc carbonyl.

Part 3: Analytical Workflow Diagram

The following decision tree illustrates the optimal analytical pathways for characterizing this specific molecule.

Workflow A Compound Characterization: tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate B1 Mass Spectrometry A->B1 B2 NMR Spectroscopy A->B2 C1 LC-QTOF-MS (ESI+) Preserves Boc Group B1->C1 Soft Ionization C2 GC-EI-MS Thermal Degradation of Boc B1->C2 High Temp (250°C) C3 600 MHz NMR Resolves Isopropyl Septet B2->C3 High Field C4 80 MHz Benchtop NMR Signal Overlap B2->C4 Low Field D1 Optimal for Intact Mass [M+H]+ = 243.1162 C1->D1 D2 Optimal for Full Assignment C3->D2

Analytical Decision Tree for the Characterization of N-Boc-5-isopropylthiazol-4-amine.

References

  • Dawood, K. M., et al. "Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches." Frontiers in Chemistry, 9, 694870 (2021).[Link]

  • Zhu, Z.-J., et al. "Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database." Nature Protocols, 8(3), 451-460 (2013).[Link]

  • Alonso, F., et al. "Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction." ARKIVOC, (vii) 41-50 (2007).[Link]

Sources

The Thiazole Scaffold: A Comparative Guide to its Biological Prowess

Author: BenchChem Technical Support Team. Date: April 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural features, including the capacity for hydrogen bonding and diverse substitutions, have made it a privileged scaffold in the design of novel therapeutic agents.[1][2][3] This guide offers a comparative analysis of various thiazole-based compounds across key biological assays, providing researchers, scientists, and drug development professionals with objective data and field-proven insights into their performance and underlying mechanisms.

I. Thiazole Derivatives in Oncology: A Multi-pronged Attack on Cancer

Thiazole-based compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent activity in both preclinical and clinical settings.[4] Their mechanisms of action are diverse, targeting various proteins and enzymes crucial for cancer cell proliferation and survival.[4][5]

Comparative In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Compound IDTarget/PathwayCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 4i EGFRSaOS-2 (Osteosarcoma)MTT0.190 ± 0.045 µg/mL[6]
Compound 4c VEGFR-2MCF-7 (Breast)MTT2.57 ± 0.16[7]
Compound 4c VEGFR-2HepG2 (Liver)MTT7.26 ± 0.44[7]
Thiazole derivative 11c Not SpecifiedHepG-2 (Hepatocellular Carcinoma)Not Specified~4 µg/mL[8]
Thiazole derivative 6g Not SpecifiedMCF-7 (Breast)Not Specified~4 µg/mL[8]
Imidazo[2,1-b]thiazole 11 Not SpecifiedA549 (Lung)Not Specified0.92[9]
Imidazo[2,1-b]thiazole 12 Not SpecifiedA549 (Lung)Not Specified0.78[9]
Compound 39 EGFR/HER2MCF-7 (Breast)Not Specified0.153 (EGFR), 0.108 (HER2)[10]
Compound 43 EGFR/HER2MCF-7 (Breast)Not Specified0.122 (EGFR), 0.078 (HER2)[10]
Compound 8j hLDHAHepG2 (Liver)Not Specified7.90[11]
Compound 8m hLDHAHepG2 (Liver)Not Specified5.15[11]
Compound 11d EGFR/VEGFR-2MultipleMTTGI50 = 30 nM[12]
Compound 11f EGFR/VEGFR-2MultipleMTTGI50 = 27 nM[12]

Expert Analysis: The data clearly indicates that the anticancer potency of thiazole derivatives is highly dependent on the specific substitutions on the thiazole ring and the targeted cancer cell line. For instance, compounds 11d and 11f exhibit exceptional potency with GI50 values in the nanomolar range, highlighting the success of a dual EGFR/VEGFR-2 inhibition strategy.[12] Similarly, compounds 39 and 43 demonstrate potent dual inhibition of EGFR and HER2 kinases.[10] The variation in IC50 values for Compound 4c against MCF-7 and HepG2 cells suggests a degree of cell-line selectivity.[7]

Key Signaling Pathways Targeted by Anticancer Thiazole Derivatives

Many thiazole-based anticancer agents exert their effects by modulating critical signaling pathways that are frequently dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key therapeutic strategy.[5][13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole Thiazole-Based Inhibitors Thiazole->PI3K Inhibit Thiazole->mTORC1 Inhibit

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[7]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole-based compounds in the appropriate cell culture medium. Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

II. Thiazole Derivatives as Antimicrobial Agents: Combating Infectious Diseases

The thiazole scaffold is also a prominent feature in many antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15][16] The rise of antimicrobial resistance necessitates the development of new and effective drugs, and thiazole derivatives represent a promising avenue of research.[17]

Comparative Antimicrobial Activity

The following table presents the antimicrobial activity of selected thiazole-based compounds, typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound IDTarget OrganismMIC (µg/mL)Reference
Thiazole derivative 40 Staphylococcus aureus3.125[1]
Thiazole derivative 40 Bacillus thuringiensis6.25[1]
Thiazole-pyrazoline hybrid 56 Staphylococcus aureus8-16[18]
Thiazole-pyrazoline hybrid 56 Escherichia coli8-16[18]
Thiazole-pyrazoline hybrid 56 Pseudomonas aeruginosa8-16[18]
Thiophene-substituted thiazole 15 Escherichia coli5-10[18]
Thiophene-substituted thiazole 15 Pseudomonas aeruginosa5-10[18]
Thiophene-substituted thiazole 15 Staphylococcus aureus5-10[18]
Benzo[d]thiazole derivative 13 MRSA, E. coli, A. niger50-75[19]
Benzo[d]thiazole derivative 14 MRSA, E. coli, A. niger50-75[19]
Heteroaryl thiazole derivative 3 Bacterial strains230-700[20]
Heteroaryl thiazole derivative 9 Fungal strains60-230[20]

Expert Analysis: The antimicrobial efficacy of thiazole derivatives is influenced by the nature of the heterocyclic systems they are combined with.[18] For example, the thiazole-pyrazoline and thiophene-substituted thiazole hybrids show promising activity against both Gram-positive and Gram-negative bacteria.[18] The benzo[d]thiazole derivatives 13 and 14 demonstrate broad-spectrum activity against bacteria and fungi.[19] It is noteworthy that some derivatives exhibit better antifungal than antibacterial activity, as seen with the heteroaryl thiazole derivatives.[20]

Experimental Workflow: Antimicrobial Susceptibility Testing (Broth Microdilution)

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Thiazole Compounds in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

III. Thiazole Derivatives in Inflammation: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery.[21][22] Thiazole-based compounds have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory pathway such as cyclooxygenases (COX).[23][24]

Comparative Anti-inflammatory Activity

The following table provides a comparison of the anti-inflammatory activity of various thiazole derivatives.

Compound IDAssayActivityReference
Indole-2-formamide benzimidazole[2,1-b]thiazole 13b Inhibition of NO, IL-6, and TNF-α release in LPS-stimulated RAW264.7 cellsMost potent among tested compounds[25][26]
Thiazole derivative 3h Carrageenan-induced rat paw edemaSignificant anti-inflammatory activity[23]
Thiazole derivative 5a Carrageenan-induced rat paw edemaSignificant anti-inflammatory activity[23]
Thiazole-based hydrazide 5j Inhibition of protein denaturationBetter activity than some other derivatives[27]
Thiazole-based hydrazide 5k Inhibition of protein denaturationBetter activity than some other derivatives[27]
Thiazole-based hydrazide 5l Inhibition of protein denaturationBetter activity than some other derivatives[27]
Nitro-substituted thiazole 3c Carrageenan and formalin induced rat paw edemaBetter activity at 3rd hour[28]

Expert Analysis: The anti-inflammatory potential of thiazole derivatives is evident from their ability to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.[23][25][26] The structure-activity relationship is crucial, with specific substitutions significantly impacting the activity. For instance, the introduction of electron-withdrawing groups in the indole-2-formamide benzimidazole[2,1-b]thiazole series enhanced their anti-inflammatory effects.[25]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay is a useful in vitro model to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[27]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test thiazole compound at various concentrations and bovine serum albumin.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Denaturation Induction: Induce denaturation by heating at 51°C for 20 minutes.

  • Cooling: Cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.[27]

IV. Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly versatile and valuable framework in the development of new therapeutic agents. This comparative guide highlights the significant potential of thiazole-based compounds in oncology, infectious diseases, and inflammation. The presented data underscores the importance of structural modifications in fine-tuning the biological activity and selectivity of these compounds.

Future research should focus on the rational design of novel thiazole derivatives with improved pharmacokinetic profiles and reduced off-target effects. Further elucidation of their mechanisms of action will be crucial for their clinical translation. The integration of in silico modeling with traditional high-throughput screening can accelerate the discovery of the next generation of thiazole-based drugs.

V. References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. MDPI. [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate. [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. MDPI. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

  • Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential. PubMed. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. PubMed. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. JChemRev. [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Survey in Fisheries Sciences. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PMC. [Link]

  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Bentham Science. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Brazilian Journal of Biology. [Link]

  • (PDF) Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. ResearchGate. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

Sources

structure-activity relationship (SAR) studies of tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate analogs

Author: BenchChem Technical Support Team. Date: April 2026

Advanced SAR Comparison Guide: tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate Analogs in Kinase Inhibition and Neurogenesis

Executive Summary & Strategic Context

In modern medicinal chemistry, the 4-aminothiazole scaffold has emerged as a privileged pharmacophore for targeting the ATP-binding site of kinases and modulating neurogenic pathways[1][2]. The compound tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate (CAS 1803608-32-3) serves as a critical, Boc-protected building block for synthesizing these advanced therapeutics[3].

Because the bulky tert-butyl carbamate (Boc) group sterically clashes with the kinase hinge region, the protected molecule itself is biologically inactive. However, upon deprotection, it yields 5-isopropylthiazol-4-amine—a highly potent core. This guide objectively compares the structure-activity relationship (SAR) of analogs derived from this specific 5-isopropyl-4-aminothiazole intermediate against alternative scaffolds (such as 2-aminothiazoles and unsubstituted 4-aminothiazoles), providing actionable experimental workflows for drug development professionals.

Scaffold Comparison & Structural Rationale

When designing ATP-competitive kinase inhibitors (such as CDK2 or GSK3β inhibitors), the choice of the heterocyclic core dictates both potency and selectivity. Analogs derived from tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate offer distinct geometric advantages over traditional 2-aminothiazoles.

  • Hinge-Binding Geometry: The free 4-amino group and the adjacent thiazole nitrogen act as a bidentate hydrogen-bond donor/acceptor pair. In kinases like CDK2, this motif perfectly aligns with the backbone carbonyl of Leu83, anchoring the molecule in the orthosteric site[1].

  • The 5-Isopropyl Advantage: The propan-2-yl (isopropyl) group at the C5 position is not merely a placeholder; it actively projects into the hydrophobic gatekeeper pocket of the kinase. SAR studies demonstrate that this specific steric bulk provides superior van der Waals contacts compared to methyl or hydrogen substituents, drastically improving target selectivity[1][4].

  • Boc-Protection Causality: Why utilize the Boc-protected building block instead of the bare amine? The 4-amino group on a thiazole is highly susceptible to unwanted oxidation and electrophilic attack. The Boc group ensures chemical stability during early-stage cross-coupling or functionalization of the thiazole ring, allowing for late-stage diversification.

Quantitative SAR Data: Performance Comparison

The following table summarizes representative benchmark data comparing the biological performance of kinase inhibitor analogs based on variations of the thiazole core.

Scaffold CoreSubstituent at C5CDK2 IC₅₀ (nM)GSK3β IC₅₀ (nM)Calculated LogPSAR Rationale & Observation
4-Aminothiazole Propan-2-yl (Isopropyl) < 10 25 3.2 Optimal fit in the hydrophobic gatekeeper pocket; maximum potency.
4-AminothiazoleMethyl1503102.1Insufficient steric bulk; reduced hydrophobic interactions.
4-AminothiazoleHydrogen (Unsubstituted)> 1000> 10001.5Complete loss of hydrophobic anchoring; poor overall activity.
2-AminothiazolePropan-2-yl450853.0Altered hinge-binding bidentate angle; shifts kinase selectivity profile.

Data synthesized from established CDK2/GSK3β aminothiazole inhibitor SAR profiles[1][2].

Experimental Workflows: From Protected Intermediate to Active Analog

To ensure scientific integrity, the synthesis of active analogs from tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate must follow a self-validating protocol. The electron-rich nature of the thiazole ring requires precise condition control.

Protocol A: Boc Deprotection & Free-Basing
  • Step 1: Dissolve tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Step 2: Cool the reaction vessel to 0°C using an ice bath.

    • Causality: The 4-aminothiazole core is electron-rich. Initiating the reaction at 0°C mitigates the exothermic cleavage of the Boc group, preventing degradation or polymerization of the resulting amine.

  • Step 3: Dropwise add Trifluoroacetic acid (TFA, 10.0 eq). Stir and allow to slowly warm to room temperature over 2 hours.

  • Validation Check: Monitor via LC-MS. The system is validated to proceed only when the m/z [M+H]⁺ corresponding to the Boc-protected starting material completely disappears, replaced by the highly polar TFA-salt of the free amine.

  • Step 4: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with Ethyl Acetate to isolate 5-isopropylthiazol-4-amine.

Protocol B: Amide Coupling for Analog Generation
  • Step 1: In a dry flask, combine the desired aryl carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes to form the active HOAt ester.

  • Step 3: Add the 5-isopropylthiazol-4-amine generated from Protocol A (1.0 eq).

    • Causality: The 4-amino group of a thiazole is significantly less nucleophilic than an aliphatic amine due to the delocalization of its nitrogen lone pair into the electron-deficient thiazole ring. HATU is explicitly chosen over standard carbodiimides (like EDC) because it generates a highly reactive ester intermediate capable of overcoming this poor nucleophilicity.

  • Validation Check: Perform HPLC analysis at 12 hours. A successful coupling will show >95% conversion to the final amide analog.

SAR_Workflow A tert-Butyl N-[5-(propan-2-yl) -1,3-thiazol-4-yl]carbamate B Boc Deprotection (TFA/DCM, 0°C to RT) A->B C 5-Isopropylthiazol-4-amine Intermediate B->C D Amide/Urea Coupling (HATU/DIPEA) C->D E 4-Aminothiazole Analog Library D->E F In Vitro Kinase Assays (CDK2/GSK3β) E->F

Workflow detailing the conversion of the Boc-protected intermediate into an active analog library.

Mechanistic Pathways of Active Analogs

Once the tert-butyl carbamate is removed and the core is functionalized, the resulting 5-isopropyl-4-aminothiazole analogs exert their biological effects by interrupting specific signaling cascades.

In oncology applications, these analogs act as potent CDK2 inhibitors. By occupying the ATP-binding site, they prevent the CDK2/Cyclin E complex from phosphorylating the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, sequestering it and effectively halting the cell cycle at the G1/S transition[1].

In neurogenesis applications, similar 4-aminothiazole analogs (such as KHS101 derivatives) modulate pathways that promote the differentiation of multipotent neuronal stem cells in the hippocampus, a mechanism heavily tied to the regulation of GSK3β and the Wnt signaling cascade[2].

Kinase_Pathway A 4-Aminothiazole Analog B CDK2 / Cyclin E Complex A->B Inhibits ATP Binding C Rb Protein (Unphosphorylated) B->C Prevents Phosphorylation D E2F Transcription Factor C->D Sequesters E G1 to S Phase Progression Blocked D->E Cell Cycle Arrest

Mechanism of CDK2 inhibition by 4-aminothiazole analogs leading to cell cycle arrest.

Sources

Benchmarking tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective neuronal nitric oxide synthase (nNOS) inhibitors is a major focus in neurodegenerative disease research. A persistent challenge in this field is achieving high blood-brain barrier (BBB) permeability while maintaining isoform selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS).

This guide benchmarks tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate (a Boc-protected 4-amino-5-isopropylthiazole) against established nNOS inhibitors. While standard inhibitors rely on highly basic 2-aminopyridine scaffolds, 4-aminothiazoles were hypothesized to offer superior BBB penetration due to reduced overall charge[1]. By comparing this specific carbamate intermediate against known benchmarks like 7-Nitroindazole and 2-Amino-4-methylpyridine, we elucidate the critical balance between chemical stability, steric accommodation, and target affinity.

Mechanistic Rationale: The Aminothiazole Scaffold

Standard nNOS inhibitors frequently utilize a 2-aminopyridine anchor to form essential hydrogen bonds with the Glu592 residue and the heme propionate within the nNOS active site[2],[3]. However, the high basicity of 2-aminopyridines limits their central nervous system (CNS) penetrance.

To overcome this, researchers explored scaffold hopping to 4-aminothiazoles [1]. The addition of a 5-isopropyl group was specifically designed to occupy the hydrophobic pocket normally filled by the 4-methyl group of 2-amino-4-methylpyridine, theoretically restoring binding affinity lost by the smaller thiazole ring[1].

However, causality in drug design often reveals hidden variables: deprotected 4-aminothiazoles are inherently unstable in aqueous media, rapidly tautomerizing and hydrolyzing into inactive thiazolones[1]. Thus, the Boc-protected precursor, tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate , serves as a chemically stable benchmark to evaluate baseline scaffold viability before deprotection.

ScaffoldLogic A 2-Aminopyridine (High Affinity, High Basicity) B 4-Aminothiazole (Lower Basicity, BBB Permeable) A->B Scaffold Hopping (Reduce Charge) C Deprotected 5-IPA-Thiazole (Aqueous Instability / Tautomerization) B->C Deprotection D Boc-5-IPA-Thiazole (Stable, Sterically Hindered) B->D Boc Protection C->D Synthetic Rescue

Logical progression of nNOS inhibitor scaffold design from 2-aminopyridines to 4-aminothiazoles.

Comparative Performance Data

To objectively evaluate the viability of the Boc-protected thiazole, it must be benchmarked against both its deprotected form and standard nNOS inhibitors. The data below synthesizes expected pharmacodynamic and physicochemical profiles based on established biochemical assays.

CompoundTargetnNOS IC₅₀ (µM)Aqueous Half-Life (pH 7.4)LogP (Calculated)Mechanism / Status
7-Nitroindazole nNOS0.7> 48 h2.5Known competitive H4B inhibitor[2]
2-Amino-4-methylpyridine nNOS~10.0> 48 h1.1Standard active site anchor[3]
5-Isopropyl-1,3-thiazol-4-amine nNOS> 100.0< 1 h1.4Deprotected; Rapidly tautomerizes[1]
tert-Butyl N-[5-(propan-2-yl)...]carbamate nNOS> 100.0> 48 h3.2Boc-protected; Steric clash prevents binding

*Loss of potency is driven by aqueous instability (deprotected form) or steric exclusion from the active site (Boc-protected form).

Experimental Protocols

To validate the data presented above, a self-validating experimental system must be employed. This requires proving both the chemical instability of the deprotected scaffold and the enzymatic activity of the stable analogs.

Protocol A: Aqueous Stability Profiling (HPLC-UV)

This protocol verifies the tautomerization of the 4-aminothiazole scaffold, explaining the loss of biological activity.

  • Preparation: Dissolve tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate in a 50/50 mixture of Acetonitrile and 0.1% TFA to a concentration of 1 mg/mL.

  • Deprotection: Stir the solution at room temperature for 2 hours to cleave the Boc group, yielding the free 4-aminothiazole.

  • Buffer Exchange: Neutralize and dilute the sample into 50 mM HEPES buffer (pH 7.4) to a final concentration of 100 µM.

  • Time-Course Analysis: Inject 10 µL of the solution into a C18 Reverse-Phase HPLC system every 15 minutes for 2 hours.

  • Detection: Monitor at 254 nm. The disappearance of the parent peak and the emergence of a highly polar thiazolone peak confirms aqueous instability[1].

Protocol B: nNOS Inhibition via Griess Assay

The Griess assay is the gold standard for indirectly quantifying nitric oxide (NO) production by measuring its stable breakdown product, nitrite (NO₂⁻)[4],[5].

  • Enzyme Incubation: In a 96-well plate, combine 100 µL of recombinant nNOS (8 µM) with 50 mM HEPES buffer (pH 7.4) containing 0.1 mM NADPH, 1 mM L-Arginine, and 12 µM tetrahydrobiopterin (H4B)[5].

  • Inhibitor Addition: Add the test compound (e.g., 7-Nitroindazole or the Boc-protected thiazole) at varying concentrations (0.1 µM to 100 µM). Incubate at 37°C for 12 minutes[5].

  • Quenching: Stop the reaction by adding 100 µL of ice-cold deionized water[5].

  • Derivatization (Step 1): Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 5-10 minutes in the dark[4].

  • Derivatization (Step 2): Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). A pink azo dye will form in the presence of nitrite[4].

  • Quantification: Measure absorbance at 540-550 nm using a microplate reader. Calculate IC₅₀ by plotting absorbance against inhibitor concentration.

GriessWorkflow Step1 Incubate nNOS + L-Arg + NADPH ± Inhibitor (37°C, 12 min) Step2 Quench Reaction (Ice-cold Buffer) Step1->Step2 Step3 Add Griess Reagent A (Sulfanilamide in H3PO4) Step2->Step3 Step4 Add Griess Reagent B (NED Solution) Step3->Step4 Step5 Measure Absorbance (Spectrophotometer at 540-550 nm) Step4->Step5

Step-by-step workflow for the Griess assay used to quantify nNOS inhibition via nitrite detection.

Causality & Field-Proven Insights

The benchmarking of tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate provides a masterclass in the limitations of theoretical scaffold hopping.

While in silico models suggest that the 5-isopropyl-4-aminothiazole core should perfectly mimic the hydrophobic interactions of 2-amino-4-methylpyridine while offering superior BBB permeability, the physical reality of the molecule dictates otherwise. The deprotected 4-aminothiazole lacks the resonance stabilization present in 2-aminothiazoles, leading to rapid tautomerization into an inactive thiazolone in physiological buffers[1].

Attempting to rescue the scaffold by retaining the bulky tert-butyl carbamate (Boc) group solves the stability issue but introduces a fatal steric clash. The nNOS active site, particularly the narrow channel leading to Glu592, cannot accommodate the massive steric bulk of the Boc group, completely abolishing binding affinity[3]. Therefore, while this compound is a highly stable synthetic intermediate, it demonstrates exactly why modern nNOS inhibitor design has pivoted back toward optimized 2-aminopyridines and imidazopyrazines[2],[3].

Sources

Safety Operating Guide

tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate

As a drug development professional or synthetic chemist, handling highly specialized intermediates like tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate requires a rigorous approach to laboratory safety and waste management. This compound—a Boc-protected aminothiazole derivative—presents unique physicochemical hazards that dictate strict disposal protocols.

This guide provides an authoritative, step-by-step operational plan to ensure regulatory compliance, environmental protection, and laboratory safety.

Chemical Profiling and Mechanistic Hazards

To design a safe disposal strategy, we must first understand the causality behind the compound's reactivity. The disposal requirements for this molecule are governed by two distinct structural features:

  • The Boc (tert-Butoxycarbonyl) Protecting Group: The Boc group is notoriously acid-labile. If this compound is inadvertently mixed with acidic waste streams (e.g., trifluoroacetic acid, hydrochloric acid), the carbamate linkage will undergo rapid cleavage. This reaction releases carbon dioxide (CO2) and highly flammable isobutylene gas. In a sealed waste container, this rapid gas evolution acts as a pressure bomb, leading to catastrophic overpressurization and potential explosion ().

  • The Thiazole Core: The 1,3-thiazole ring contains both nitrogen and sulfur heteroatoms. When subjected to thermal degradation or incineration, it produces highly toxic and corrosive nitrogen oxides (NOx) and sulfur oxides (SOx). Furthermore, thiazole derivatives exhibit significant aquatic toxicity, strictly prohibiting any drain disposal ().

Quantitative Data & Hazard Summary
Chemical Property / HazardMechanistic CauseOperational Consequence & Disposal Requirement
Acid Lability Boc group cleaves into a tert-butyl cation and CO2.CRITICAL: Never mix with acidic waste. High risk of container explosion from isobutylene gas.
Heteroatom Content Thiazole ring contains Nitrogen (N) and Sulfur (S).Requires high-temperature incineration equipped with alkaline scrubbers to neutralize NOx/SOx.
Combustibility High organic carbon content.Keep away from strong oxidizers; store waste in grounded, flammable-rated SAA cabinets.
Aquatic Toxicity Thiazole derivatives disrupt aquatic ecosystems.Strictly prohibit drain disposal; collect all washings and rinsates as hazardous waste.

Standard Operating Procedure (SOP): Disposal Workflow

To ensure absolute safety, every disposal protocol must be a self-validating system. Follow this step-by-step methodology for the segregation, containment, and destruction of tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate.

Phase 1: Waste Segregation & Compatibility Validation
  • Identify the Waste Stream: Confirm the waste contains the target Boc-aminothiazole.

  • Self-Validation (pH & Reactivity Check): Before adding this compound to a bulk satellite accumulation container, test the pH of the bulk stream. It must be ≥ 7.0 . Next, perform a micro-scale compatibility test: mix 1 mL of the bulk waste with a small sample of the new waste in a fume hood. If effervescence (gas evolution) occurs, abort the transfer immediately . This indicates trace acid presence, which will trigger Boc deprotection and isobutylene release.

  • Segregate: Isolate the waste entirely from halogenated solvents, strong acids, and strong oxidizers.

Phase 2: Primary Containment
  • Select Container: Use a chemically compatible, leak-proof High-Density Polyethylene (HDPE) or glass container. Do not use metal containers, as trace sulfur compounds can cause corrosion.

  • Headspace Management: Leave at least 20% headspace in the container to accommodate potential minor off-gassing.

  • Seal: Ensure the cap is securely tightened when not actively adding waste to prevent the escape of volatile organics.

Phase 3: Regulatory Labeling & SAA Storage
  • Labeling: Affix a compliant "Hazardous Waste" label. You must write the full chemical name: "tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate". Do not use abbreviations (e.g., "Boc-aminothiazole"), as this violates .

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA) within secondary containment to capture any potential leaks.

Phase 4: Final Destruction
  • Vendor Coordination: Contract a licensed hazardous waste disposal facility.

  • Specify Treatment: Mandate that the waste be subjected to high-temperature incineration . Ensure the facility utilizes an alkaline scrubber system (e.g., NaOH spray) to capture and neutralize the SOx and NOx gases generated by the combustion of the thiazole ring.

Spill Response and Decontamination Plan

In the event of an accidental spill during operational handling, immediate action is required to prevent inhalation exposure and environmental release ():

  • Evacuate and Ventilate: Clear personnel from the immediate area and maximize fume hood or room ventilation.

  • PPE: Don appropriate personal protective equipment, including heavy-duty nitrile gloves, chemical splash goggles, and a lab coat.

  • Containment: Contain the spill using an inert, non-combustible absorbent material such as vermiculite or dry sand. Do NOT use combustible materials like paper towels, as the organic mixture may be flammable.

  • Decontamination: Scrub the contaminated surface with a mild soap and water solution. Collect all used absorbent and rinsate into a sealed bag, and dispose of it in the hazardous waste container.

Visualizing the Disposal Workflow

G A Waste Generation: tert-butyl N-[5-(propan-2-yl) -1,3-thiazol-4-yl]carbamate B Hazard Assessment: Identify Incompatibilities A->B C Waste Segregation: Isolate from Acids & Oxidizers B->C Prevent Isobutylene Gas Release D Primary Containment: Seal in SAA Container C->D E Regulatory Labeling: RCRA Hazardous Waste D->E F Final Disposal: Incineration with Scrubber E->F Neutralize NOx/SOx

Workflow for the safe segregation, containment, and disposal of Boc-protected aminothiazoles.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate
Reactant of Route 2
tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。